molecular formula C11H10O3 B1351543 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde CAS No. 5651-83-2

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Cat. No.: B1351543
CAS No.: 5651-83-2
M. Wt: 190.19 g/mol
InChI Key: PKPPALIWMCCRFK-UHFFFAOYSA-N
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Description

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7-8H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPPALIWMCCRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389768
Record name 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-83-2
Record name 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Core Chemical Properties

This compound, a derivative of vanillin, is a versatile organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure incorporates a reactive propargyl group, making it a valuable precursor for the synthesis of more complex molecules through reactions like click chemistry.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [1]
CAS Number 5651-83-2[1]
Melting Point 95 °C
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Temperature 2-8°C under an inert atmosphere[2]
Solubility Soluble in organic solvents like acetone[3]
Spectral Data

The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.

Spectrum TypeData
¹H NMR (CDCl₃) δ 9.87 (s, 1H), 7.52–7.39 (m, 2H), 7.14 (d, J = 8.1 Hz, 1H), 4.86 (d, J = 2.3 Hz, 2H), 3.94 (s, 3H), 2.56 (t, J = 2.4 Hz, 1H)[3]
¹³C NMR A reference to the availability of the ¹³C NMR spectrum is available.[1][4]
IR, Mass Spec. Spectral data is available from chemical suppliers and databases.[4]

Synthesis Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Experimental Methodology

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (1 equivalent)

  • Potassium carbonate (K₂CO₃) (1.3 equivalents)

  • Propargyl bromide (1.6 equivalents)

  • Acetone

Procedure:

  • Dissolve 4-hydroxy-3-methoxybenzaldehyde (1 equivalent, e.g., 6.58 mmol, 1 g) in acetone (e.g., 16 mL) in a round-bottom flask.[3]

  • Add potassium carbonate (1.3 equivalents, e.g., 8.55 mmol, 1.181 g) to the solution.[3]

  • Add propargyl bromide (1.6 equivalents, e.g., 10.52 mmol, 0.800 mL) to the reaction mixture.[3]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be used without further purification for many applications.[3] A yield of approximately 93% has been reported for the crude product.[3]

Synthesis_Workflow reagents 4-hydroxy-3-methoxybenzaldehyde Potassium Carbonate Propargyl Bromide Acetone reaction Williamson Ether Synthesis (Stirring at room temperature) reagents->reaction workup Filtration to remove salts Solvent evaporation reaction->workup product This compound (Crude product) workup->product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promise as biologically active agents, particularly in the context of neurodegenerative diseases.

Antioxidant and Neuroprotective Properties of Derivatives

A study focused on the design and synthesis of new antioxidant and neuroprotective multitarget-directed ligands utilized this compound as a key building block.[3] The rationale behind its use lies in the ability of the propargyloxy group to be further functionalized to create compounds that can potentially block calcium channels, a mechanism relevant to neuroprotection.

Experimental Protocol for Biological Evaluation (General approach from related studies):

  • Cell Culture: Primary rat cortical cells or relevant neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

  • Induction of Neurotoxicity: Neurotoxicity is induced using agents like glutamate or N-methyl-D-aspartate (NMDA) to mimic excitotoxic conditions, or hydrogen peroxide to induce oxidative stress.

  • Treatment: Cells are pre-treated with the synthesized derivatives of this compound for a specific duration before the addition of the neurotoxic agent.

  • Cell Viability Assays: Cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay to quantify the protective effects of the compounds.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Western Blot Analysis: To investigate the underlying signaling pathways, protein expression levels of key markers (e.g., phosphorylated ERK, CREB) are analyzed by Western blotting.

Hypothesized Neuroprotective Signaling Pathway

Based on the antioxidant properties of its derivatives and general mechanisms of neuroprotection, a potential signaling pathway can be hypothesized. The antioxidant nature of these compounds could lead to the activation of pro-survival signaling cascades, such as the ERK-CREB pathway, which is known to be involved in neuronal survival and plasticity.

Neuroprotective_Pathway Compound Antioxidant Derivative ROS Reduced Reactive Oxygen Species (ROS) Compound->ROS Scavenging ERK ERK Activation (Phosphorylation) ROS->ERK Inhibition of pathway suppression CREB CREB Activation (Phosphorylation) ERK->CREB Phosphorylates Neuroprotection Enhanced Neuronal Survival and Plasticity CREB->Neuroprotection Promotes transcription of pro-survival genes

Caption: Hypothesized neuroprotective signaling pathway for antioxidant derivatives.

Conclusion

This compound is a valuable chemical entity with well-defined properties and a straightforward synthetic route. Its significance is amplified by its utility as a scaffold in the development of novel therapeutic agents, particularly those targeting oxidative stress and neurotoxicity. The information presented in this guide serves as a foundational resource for researchers and professionals engaged in the exploration of this compound and its derivatives for various scientific applications.

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, a key intermediate in the synthesis of novel therapeutic agents. The information is presented to facilitate its use in research and development, particularly in the field of medicinal chemistry.

Chemical Identity and Properties

This compound is an aromatic aldehyde characterized by the presence of a methoxy group and a propargyloxy group on the benzene ring. These functional groups contribute to its reactivity and potential for derivatization in the synthesis of complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀O₃[1][2]
Molecular Weight 190.19 g/mol [1]
Melting Point 95 °C
Boiling Point 325.2 ± 32.0 °C (Predicted)
Physical Form Solid[2]
CAS Number 5651-83-2[1][2]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of organic compounds like this compound.

2.1. Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis.[3]

  • Materials: 4-hydroxy-3-methoxybenzaldehyde (vanillin), propargyl bromide, potassium carbonate (K₂CO₃), and acetone.

  • Procedure:

    • Dissolve 4-hydroxy-3-methoxybenzaldehyde in acetone in a reaction flask.

    • Add potassium carbonate to the solution, which acts as a base to deprotonate the hydroxyl group of the vanillin.

    • Add propargyl bromide to the reaction mixture.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, where the phenoxide ion attacks the propargyl bromide, displacing the bromide and forming the ether linkage.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and evaporating the solvent. The crude product can then be purified, for example, by recrystallization, to yield pure this compound.[3]

2.2. Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

  • Apparatus: Capillary tubes, melting point apparatus (e.g., Thiele tube or a digital melting point apparatus).

  • Procedure:

    • A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in a melting point apparatus, where it is heated slowly and uniformly.

    • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range. For a pure compound, this range is typically narrow (1-2°C).

2.3. Determination of Boiling Point (for liquids or as a predictive measure)

While this compound is a solid at room temperature, its boiling point is a relevant physical property. The reported boiling point is a prediction, and experimental determination would require distillation under reduced pressure to avoid decomposition. A general method for determining the boiling point of an organic liquid is as follows:

  • Apparatus: A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., an oil bath or a heating block).

  • Procedure (Siwoloboff method):

    • A small amount of the liquid is placed in the test tube.

    • The capillary tube is placed in the test tube with its open end submerged in the liquid.

    • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

    • The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

2.4. Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

  • Apparatus: A series of small test tubes, a vortex mixer (optional), and a selection of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).

  • Procedure:

    • A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.

    • A measured volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period.

    • The mixture is then observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions. Qualitative observations (e.g., "soluble," "sparingly soluble," "insoluble") are recorded for each solvent.

Role in the Synthesis of Biologically Active Molecules

This compound serves as a crucial building block in the synthesis of novel compounds with potential therapeutic applications. Specifically, it has been utilized in the creation of 1,4-dihydropyridine derivatives that are designed as antioxidant and neuroprotective agents with the ability to block calcium channels.[3]

The following diagram illustrates the logical workflow from the starting material to the final compounds and their intended biological target.

Synthesis_and_Biological_Target start 3-Methoxy-4-prop-2-ynyloxy- benzaldehyde reaction Hantzsch Dihydropyridine Synthesis start->reaction Precursor product 1,4-Dihydropyridine Derivatives reaction->product Yields target Calcium Channels product->target Blocks effect Antioxidant & Neuroprotective Effects target->effect Leads to

Caption: Synthetic pathway from this compound to biologically active compounds.

This workflow highlights the importance of this compound as a versatile intermediate in the development of new drugs targeting neurological disorders and oxidative stress. The propargyl group also offers a reactive handle for further modifications via "click chemistry," expanding its potential in drug discovery and chemical biology.

References

Technical Guide: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde (CAS: 5651-83-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, registered under CAS number 5651-83-2, is a synthetic organic compound.[1][2] It is a derivative of vanillin, featuring a propargyl group attached via an ether linkage. This terminal alkyne functionality makes it a valuable intermediate and building block in various fields of chemical synthesis, including medicinal chemistry and materials science.[3][4][5] The structure incorporates a benzaldehyde group, a methoxy group, and a propargyloxy group, providing multiple reactive sites for further chemical modifications.

Physicochemical and Structural Properties

The compound is typically a solid at room temperature.[6] Its structural and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors
IdentifierValueSource
CAS Number 5651-83-2[2]
Molecular Formula C₁₁H₁₀O₃[1][7]
Molecular Weight 190.19 g/mol [1]
IUPAC Name 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde[1]
InChI Key PKPPALIWMCCRFK-UHFFFAOYSA-N[6]
Synonyms 3-Methoxy-4-(2-propynyloxy)benzaldehyde[6]
Table 2: Physicochemical Data
PropertyValueSource
Melting Point 95 °C[8]
Boiling Point (Predicted) 325.2 ± 32.0 °C[8]
Density (Predicted) 1.146 ± 0.1 g/cm³[8]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Physical Form Solid[6]
Crystal Structure

Crystallographic studies have been performed on this compound.[3][9] The compound crystallizes in a monoclinic unit cell.[3] The crystal packing is influenced by C-H···O hydrogen bonds and π···π stacking interactions, which assemble the molecules into a three-dimensional supramolecular framework.[3]

Synthesis and Experimental Protocols

The compound is commonly synthesized via Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Detailed Experimental Protocol: Synthesis from Vanillin

This protocol is adapted from published literature.[4]

  • Reactants:

    • 4-hydroxy-3-methoxybenzaldehyde (Vanillin) (1.0 equiv)

    • Propargyl bromide (1.6 equiv)

    • Potassium carbonate (K₂CO₃) (1.3 equiv)

    • Acetone (as solvent)

  • Procedure:

    • To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 equiv, 6.58 mmol, 1.0 g) in acetone (16 mL), add potassium carbonate (1.3 equiv, 8.55 mmol, 1.181 g).[4]

    • Add propargyl bromide (1.6 equiv, 10.52 mmol, 0.800 mL) to the mixture.[4]

    • Stir the reaction mixture vigorously at room temperature or under gentle reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).

    • Upon completion, filter the mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • The crude product can be used directly for subsequent steps or purified further by recrystallization.[4] This procedure affords the target compound, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, with a high yield (typically >90%).[4]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Mixing Combine Reactants in Solvent Vanillin->Mixing PropargylBr Propargyl Bromide PropargylBr->Mixing K2CO3 K₂CO₃ K2CO3->Mixing Acetone Acetone (Solvent) Acetone->Mixing Reaction Stir / Reflux Mixing->Reaction Workup Filter Salts Reaction->Workup Evaporation Evaporate Solvent Workup->Evaporation Product Product This compound Evaporation->Product

Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique combination of a reactive aldehyde and a terminal alkyne makes this compound a versatile intermediate for synthesizing more complex molecules.

  • Precursor for Neuroprotective Agents: The molecule has been used as a key starting material in the synthesis of multi-target directed ligands designed to be neuroprotective and capable of blocking calcium channels.[4] The propargyloxy group is often incorporated into molecules destined for further modification, for example, via "click chemistry" reactions.

  • Ligand Synthesis for Catalysis: It serves as a precursor for creating complex ligands. For example, it has been used to synthesize a ligand for a platinum-macro-catalyst employed in heterogeneous Si-O dehydrocoupling reactions.[5]

  • Intermediate for Schiff Bases: The benzaldehyde group can readily react with primary amines to form Schiff bases, which are themselves important ligands in coordination chemistry and can be precursors to other pharmacologically active compounds.[10]

Role as a Chemical Intermediate Diagram

G cluster_reactions Primary Reactions cluster_applications Downstream Applications Core This compound Aldehyde Aldehyde Condensation (e.g., Schiff Base Formation) Core->Aldehyde Alkyne Alkyne Reactions (e.g., Click Chemistry) Core->Alkyne Neuro Neuroprotective Agents Aldehyde->Neuro Coordination Coordination Chemistry Aldehyde->Coordination Alkyne->Neuro Catalyst Heterogeneous Catalysts Alkyne->Catalyst

Applications of this compound as a versatile intermediate.

Spectroscopic Data

Table 3: ¹H-NMR Spectral Data
Chemical Shift (δ)MultiplicityIntegrationAssignmentSource
9.87 ppms1HAldehyde (-CHO)[4]
7.52–7.39 ppmm2HAr-H[4]
7.14 ppmd1HAr-H[4]
4.86 ppmd2H-O-CH₂-[4]
3.94 ppms3HMethoxy (-OCH₃)[4]
2.56 ppmt1HAlkyne (-C≡C-H)[4]
Solvent: CDCl₃

Safety and Handling

  • Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).[6]

  • Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Signal Word: Warning.[6]

  • Pictogram: GHS07.[6]

  • Storage: Store in an inert atmosphere at 2-8°C for long-term stability.[6]

References

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

This guide provides a comprehensive overview of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, a vanillin derivative with significant applications in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

The compound, commonly known as O-propargylvanillin, is a synthetic derivative of vanillin. The terminal alkyne group (propargyl group) makes it a valuable precursor for synthesizing more complex molecules via click chemistry.

IUPAC Name: 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde[1][2][3]

Synonyms: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, O-propargylvanillin, 3-methoxy-4-(2-propynyloxy)benzaldehyde, 3-methoxy-4-prop-2-ynoxybenzaldehyde[4][5]

Table 1: Physicochemical and Structural Properties

Property Value Source(s)
CAS Number 5651-83-2 [4][6]
Molecular Formula C₁₁H₁₀O₃ [4][5]
Molecular Weight 190.19 g/mol [4][5]
Physical Form Solid
Boiling Point 325.2°C at 760 mmHg (Predicted) [5]
Melting Point 95 °C / 185 °C (458 K) [1][2][7]
Density 1.146 g/cm³ (Predicted) [5]

| Storage Conditions | Inert atmosphere, 2-8°C | |

Synthesis and Experimental Protocols

The primary method for synthesizing 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is through the Williamson ether synthesis, starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Synthesis Reaction Scheme

The overall synthesis involves the O-alkylation of vanillin using propargyl bromide.

Synthesis Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) reagents + Propargyl Bromide (in dry DMF) + K₂CO₃ (anhydrous) Vanillin->reagents Product Product (3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde) reagents->Product Stir at RT, 24h

Caption: Reaction scheme for the synthesis of O-propargylvanillin.

Detailed Experimental Protocol

This protocol is adapted from the synthesis described in the literature[1][2].

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (vanillin)

  • Propargyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (4:1 v/v)

Procedure:

  • Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.2-1.3 eq) in dry DMF.[1][3]

  • Add propargyl bromide (1.0-1.6 eq) to the solution.[1][3]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Pour the reaction mixture into water (approx. 6-7 times the volume of DMF) and extract with CHCl₃.[1]

  • Combine the organic phases and wash sequentially with water and a brine solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.[1]

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (4:1 v/v) mixture as the eluent.[1]

  • The final product is obtained as a yellow or beige solid.[1][3]

Applications in Drug Discovery and Organic Synthesis

The significance of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde lies in its role as a versatile building block, primarily due to the presence of the terminal alkyne group.

Precursor for Click Chemistry

The propargyl group is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the vanillin scaffold to other molecules of interest (e.g., those with azide functional groups). This strategy is widely employed to create novel hybrid molecules with potential therapeutic activities.[1][2][8]

Caption: Workflow from vanillin to bioactive triazoles via click chemistry.

Biological Significance

While the title compound is primarily an intermediate, its derivatives are being actively investigated for a range of biological activities:

  • Antimicrobial Agents: Propargyloxy benzaldehyde derivatives have demonstrated antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as high antifungal activity against fungi like Aspergillus niger.[8] The mechanism is thought to involve the disruption of bacterial cell wall synthesis.[8]

  • Neuroprotective Agents: The scaffold has been incorporated into multitarget-directed ligands designed as neuroprotective agents with calcium channel blocking capabilities.[3]

  • Chemotherapeutic Agents: Vanillin itself is an intermediate for drugs such as L-dopa and trimethoprim.[1][2] By using O-propargylvanillin in click chemistry, researchers can synthesize novel 1,2,3-triazole molecules, which are being explored as potential chemotherapeutic agents for various diseases.[1][2]

References

Technical Guide: Spectral and Synthetic Profile of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a detailed synthetic protocol for 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. This compound serves as a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its structural and synthetic details.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, providing a quantitative reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.84s1H-CHO
7.45d1HAr-H
7.42s1HAr-H
7.09d1HAr-H
4.81d2H-O-CH₂-
3.92s3H-OCH₃
2.55t1H-C≡CH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
191.1-CHO
154.2Ar-C
150.0Ar-C
130.6Ar-C
126.8Ar-CH
111.8Ar-CH
111.3Ar-CH
78.4-C≡CH
76.5-C≡CH
56.9-O-CH₂-
56.1-OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3285Strong≡C-H stretch
2925MediumC-H stretch (aromatic)
2850MediumC-H stretch (aliphatic)
2120Weak-C≡C- stretch
1685StrongC=O stretch (aldehyde)
1585, 1510StrongC=C stretch (aromatic)
1270StrongC-O-C stretch (asymmetric)
1135StrongC-O-C stretch (symmetric)
1020MediumIn-plane C-H bend (aromatic)
815StrongOut-of-plane C-H bend (aromatic)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
190.06100[M]⁺ (Molecular Ion)
161.0545[M - CHO]⁺
151.0430[M - C₃H₃O]⁺
123.0460[M - C₃H₃O - CO]⁺
95.0325[C₆H₅O]⁺
65.0340[C₅H₅]⁺
39.0255[C₃H₃]⁺

Experimental Protocols

The following section details the synthetic procedure for this compound, along with the methodologies for acquiring the spectral data.

Synthesis of this compound

This synthesis is achieved through the Williamson ether synthesis, by reacting 4-hydroxy-3-methoxybenzaldehyde (vanillin) with propargyl bromide.

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

  • Propargyl bromide (80 wt.% in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • The final product, this compound, is obtained as a white to off-white solid.

Spectroscopic Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum was recorded on a Fourier-Transform Infrared (FTIR) spectrometer using the KBr pellet method.

  • Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

Workflow and Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization vanillin Vanillin reaction Reaction (Reflux) vanillin->reaction propargyl_bromide Propargyl Bromide propargyl_bromide->reaction k2co3 K2CO3 k2co3->reaction acetone Acetone acetone->reaction filtration Filtration reaction->filtration extraction Extraction filtration->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ir IR product->ir ms MS product->ms

Caption: Synthetic and characterization workflow for this compound.

Crystal Structure Analysis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a methoxy group and a propargyloxy substituent on the benzaldehyde core, makes it a valuable building block for the synthesis of more complex molecules, including those with potential therapeutic applications. Understanding the precise three-dimensional arrangement of this molecule in the solid state through crystal structure analysis is crucial for predicting its physicochemical properties, reactivity, and potential interactions with biological targets. This technical guide provides an in-depth analysis of the crystal structure of this compound, detailed experimental protocols for its synthesis and crystallization, and an exploration of its potential relevance in drug development, including a hypothetical signaling pathway interaction.

Data Presentation

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. A summary of the key crystallographic data is presented in Table 1. The compound crystallizes in a monoclinic system with the space group P 1 21/c 1[1].

Parameter Value Reference
Chemical FormulaC₁₁H₁₀O₃[1]
Molecular Weight190.19 g/mol [1]
Crystal SystemMonoclinic[2]
Space GroupP 1 21/c 1[1]
a11.8560 Å[1]
b11.8836 Å[1]
c6.8348 Å[1]
α90.00°[1]
β92.0440°[1]
γ90.00°[1]
Residual Factor (R)0.0476[1]
Intermolecular Interactions

The crystal packing of this compound is primarily stabilized by a network of weak intermolecular interactions. These include C-H···O hydrogen bonds and π···π stacking interactions, which together assemble the molecules into a three-dimensional supramolecular framework[2]. The presence of the terminal alkyne group introduces a notable feature, as the acetylenic hydrogen can participate in hydrogen bonding[2].

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the Williamson ether synthesis. The following protocol is based on established procedures for similar compounds[3].

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

  • Propargyl bromide (3-bromopropyne)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone in a round-bottom flask.

  • Add potassium carbonate (1.3 equivalents) to the solution.

  • Add propargyl bromide (1.6 equivalents) dropwise to the stirring mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis. While the exact crystallization conditions for this specific molecule are not widely published, a reliable method can be adapted from protocols for structurally similar benzaldehyde derivatives, such as 3-methoxy-4-hydroxy-benzaldehyde[4]. The slow evaporation technique is a common and effective method.

Materials:

  • Purified this compound

  • A suitable solvent (e.g., ethyl acetate, ethanol, or a mixture like dichloromethane/hexane)

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filter the warm solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant, cool temperature.

  • Monitor the container over several days to weeks for the formation of single crystals.

  • Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

Mandatory Visualization

Experimental Workflow for Crystal Structure Determination

The logical flow from synthesis to the final crystal structure analysis is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Experimental workflow for crystal structure determination.
Hypothetical Signaling Pathway Interaction

While direct experimental evidence for the biological targets of this compound is not yet available, its structural motifs are present in compounds known to exhibit biological activity. Benzaldehyde derivatives have been investigated for their potential to modulate various signaling pathways. For instance, some have shown inhibitory effects on enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes[5]. Furthermore, in silico studies on similar structures suggest potential interactions with protein kinases, which are key regulators of cellular signaling.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a protein kinase cascade, a common mechanism of action for many small-molecule drugs.

signaling_pathway receptor Receptor Activation kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response inhibitor This compound Derivative inhibitor->kinase2 Inhibition

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The crystal structure of this compound reveals a well-defined three-dimensional architecture stabilized by a network of weak intermolecular forces. The detailed crystallographic data and experimental protocols provided in this guide offer a solid foundation for researchers working with this compound. While the specific biological activity of this molecule is an area for future investigation, its utility as a synthetic intermediate for creating potentially bioactive compounds is clear. The in silico-inspired hypothetical signaling pathway provides a conceptual framework for guiding future drug discovery efforts based on this versatile chemical scaffold. Further experimental validation is necessary to elucidate the precise biological roles and therapeutic potential of derivatives of this compound.

References

An In-Depth Technical Guide to the Solubility Profile of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, a key intermediate in organic synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally similar molecules and established analytical methodologies to present a robust predictive profile. Detailed experimental protocols for solubility determination and relevant biological signaling pathways are also presented to facilitate further research and application in drug discovery and development.

Chemical Properties

This compound is a solid crystalline compound with the following properties:

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃PubChem[1]
Molecular Weight 190.19 g/mol PubChem[1]
Melting Point 95 °C (predicted)ChemicalBook[2]
Physical Form SolidSigma-Aldrich

Predicted Solubility Profile

The presence of the polar methoxy and aldehyde groups, combined with the relatively nonpolar propargyl ether group in this compound, suggests a degree of solubility across a range of organic solvents.

Table 1: Predicted Solubility of this compound

SolventPredicted Solubility CategoryEstimated Solubility Range ( g/100 mL)
Water Very Slightly Soluble< 0.1
Ethanol Freely Soluble10 - 100
Methanol Soluble1 - 10
Acetone Very Soluble> 100
Chloroform Very Soluble> 100
Diethyl Ether Freely Soluble10 - 100
Dimethyl Sulfoxide (DMSO) Very Soluble> 100
Hexanes Sparingly Soluble0.1 - 1

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic (Apparent) Solubility Determination

This high-throughput method is often used in early drug discovery to assess the dissolution rate and apparent solubility.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: Add the stock solution to the aqueous buffer or solvent of interest in a multi-well plate.

  • Precipitation Detection: Monitor the solution for the formation of a precipitate as the compound's concentration increases. This can be detected by turbidimetry (nephelometry) or light scattering.

  • Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a crystalline compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result A Weigh Compound B Select Solvents A->B C Add Excess Compound to Solvent B->C D Equilibrate (e.g., 24h) C->D E Separate Solid & Liquid D->E F Analyze Supernatant (HPLC) E->F G Quantify Concentration F->G H Determine Solubility G->H

Caption: General workflow for thermodynamic solubility determination.

Hypothetical Signaling Pathway Inhibition by Benzaldehyde Derivatives

Benzaldehyde derivatives have been shown to exhibit anti-inflammatory and anti-cancer activities, in part through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates a simplified representation of this inhibitory action.

G cluster_stimulus Extracellular cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK TF Transcription Factors (e.g., AP-1, NF-κB) MAPK->TF Response Inflammatory Gene Expression (e.g., TNF-α, IL-6) TF->Response Inhibitor 3-Methoxy-4-prop-2-ynyloxy- benzaldehyde Inhibitor->MAPK

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While direct experimental data is pending, the provided predictions, based on structural analogs, and detailed experimental protocols offer a strong starting point for further investigation. The visualization of a potential biological mechanism of action further underscores the compound's relevance in medicinal chemistry research. Accurate determination of its solubility in various pharmaceutically relevant solvents is a critical next step in its development pathway.

References

Technical Guide on the Safety and Handling of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde (CAS No: 5651-83-2), a chemical intermediate of interest in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

PropertyValue
Chemical Name 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
Synonyms 3-methoxy-4-(2-propynyloxy)benzaldehyde
CAS Number 5651-83-2[1]
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassHazard StatementPictogramSignal Word
Skin IrritationH315: Causes skin irritation.[2]GHS07Warning
Eye IrritationH319: Causes serious eye irritation.[2]GHS07Warning
Respiratory IrritationH335: May cause respiratory irritation.[2]GHS07Warning
Skin SensitizationH317: May cause an allergic skin reaction.[3]GHS07Warning
Hazardous to the Aquatic Environment (Chronic)H412: Harmful to aquatic life with long lasting effects.[3]NoneNone

Safe Handling and Storage

Proper handling and storage are paramount to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a suitable respirator.

Engineering Controls
  • Work in a well-ventilated laboratory, ideally within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

General Hygiene Practices
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Recommended storage temperature is between 2-8°C.

  • Store under an inert atmosphere (e.g., nitrogen or argon).

Accidental Release and First Aid Measures

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from isovanillin (4-hydroxy-3-methoxybenzaldehyde) and propargyl bromide. This protocol should be adapted and optimized as necessary, with all safety precautions strictly followed.

Materials and Reagents
  • Isovanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Propargyl bromide (or propargyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isovanillin in anhydrous acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate to the solution. While stirring, add propargyl bromide dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetone.

  • Extraction: Combine the filtrate and washings and remove the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Workflow and Logical Diagrams

The following diagrams illustrate the safe handling workflow and the general synthesis pathway for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Personal Protective Equipment (PPE) RiskAssessment->DonPPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood WeighCompound Weigh Compound WorkInHood->WeighCompound ReactionSetup Set up Reaction WeighCompound->ReactionSetup Decontaminate Decontaminate Glassware and Work Area ReactionSetup->Decontaminate DisposeWaste Dispose of Chemical Waste Properly Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Safe handling workflow for this compound.

Synthesis_Pathway Isovanillin Isovanillin BaseSolvent K₂CO₃ / Acetone Isovanillin->BaseSolvent PropargylBromide Propargyl Bromide PropargylBromide->BaseSolvent Product This compound BaseSolvent->Product Reflux

Caption: General synthesis pathway for this compound.

References

An In-depth Technical Guide on the Discovery and History of O-propargyl vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-propargyl vanillin, a synthetic derivative of the well-known flavoring agent vanillin, has emerged as a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of O-propargyl vanillin. It details the experimental protocols for its preparation and summarizes its known biological activities, offering insights into its potential as a scaffold for the development of novel therapeutic agents. While research on this specific derivative is still developing, this guide consolidates the available information to serve as a foundational resource for researchers in the field.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of the vanilla bean extract, is a widely used flavoring agent in the food, beverage, and pharmaceutical industries. Beyond its organoleptic properties, vanillin has been shown to possess a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The versatile chemical structure of vanillin, featuring aldehyde, hydroxyl, and ether functional groups, makes it an attractive starting material for the synthesis of various derivatives with potentially enhanced or novel pharmacological activities.

The introduction of a propargyl group via O-alkylation of the phenolic hydroxyl group of vanillin yields O-propargyl vanillin, chemically known as 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. The terminal alkyne functionality of the propargyl group is particularly valuable in medicinal chemistry as it can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate more complex molecules like 1,2,3-triazoles. This chemical handle allows for the facile conjugation of O-propargyl vanillin to other molecules to create hybrid compounds with diverse biological targets.

This guide will delve into the synthesis, and physicochemical characteristics of O-propargyl vanillin, and discuss the biological significance of vanillin and its derivatives, highlighting the potential therapeutic avenues for O-propargyl vanillin.

Discovery and History

The synthesis of O-propargyl vanillin is a specific modification of vanillin, a compound that was first isolated in 1858. The journey to synthesizing derivatives like O-propargyl vanillin is built upon the foundational understanding of vanillin's reactivity. The key chemical transformation is the Williamson ether synthesis, a well-established reaction in organic chemistry dating back to the 19th century.

The specific first synthesis of O-propargyl vanillin is not widely documented in the context of a major discovery. Instead, it appears in the scientific literature as a versatile intermediate for the synthesis of more complex molecules, particularly through the application of click chemistry. Its value lies in the introduction of a reactive alkyne handle to the vanillin scaffold.

Physicochemical Properties

PropertyValueSource
Chemical Name 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde-
Synonyms O-propargyl vanillin, 4-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde-
CAS Number 5651-83-2[1]
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 95 °C[1]
Boiling Point 325.2±32.0 °C (Predicted)[1]
Density 1.146±0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C, stored under nitrogen[1]

Experimental Protocols

Synthesis of O-propargyl vanillin (3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde)

The synthesis of O-propargyl vanillin is typically achieved through the Williamson ether synthesis, where the phenoxide of vanillin acts as a nucleophile to displace a halide from propargyl bromide.

Reaction Scheme:

G cluster_conditions Reaction Conditions vanillin Vanillin o_propargyl_vanillin O-propargyl vanillin vanillin->o_propargyl_vanillin + Propargyl Bromide propargyl_bromide Propargyl Bromide propargyl_bromide->o_propargyl_vanillin base K₂CO₃ solvent Acetone

Synthesis of O-propargyl vanillin.

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 g, 6.58 mmol) in anhydrous acetone (16 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.181 g, 8.55 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (0.800 mL, 10.52 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used without further purification or can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]

Expected Yield: 93%[3]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in O-propargyl vanillin.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.87s1HAldehyde (-CHO)
7.52–7.39m2HAromatic (H-2, H-6)
7.14d1HAromatic (H-5)
4.86d2HO-CH₂-C≡CH
3.94s3HMethoxy (-OCH₃)
2.56t1HO-CH₂-C≡CH

Solvent: CDCl₃[3]

Other Spectroscopic Data
  • ¹³C NMR: Expected signals would include those for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (110-155 ppm), the methoxy carbon (~56 ppm), the propargyl methylene carbon (~56 ppm), and the acetylenic carbons (~75 and ~78 ppm).

  • FT-IR: Characteristic absorption bands would be observed for the aldehyde C=O stretch (~1680 cm⁻¹), aromatic C=C stretches (~1600 and ~1510 cm⁻¹), C-O ether stretches (~1270 and ~1140 cm⁻¹), and the terminal alkyne C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 190.06, with fragmentation patterns corresponding to the loss of functional groups.

Biological Activities and Potential Applications

While direct studies on the biological activities of O-propargyl vanillin are limited in the reviewed literature, the extensive research on vanillin and its other derivatives provides a strong rationale for investigating its therapeutic potential.

Anticancer Potential

Vanillin and its derivatives have demonstrated anticancer activity against various cancer cell lines, including breast, colon, and liver cancer.[5] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and anti-metastatic effects. Some vanillin derivatives have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.[6] The propargyl group in O-propargyl vanillin could be utilized to synthesize novel triazole-containing vanillin derivatives, a class of compounds known to exhibit potent anticancer activities.

Vanillin Derivative Vanillin Derivative Wnt Signaling Pathway Wnt Signaling Pathway Vanillin Derivative->Wnt Signaling Pathway inhibits β-catenin β-catenin Wnt Signaling Pathway->β-catenin activates Cell Proliferation Cell Proliferation β-catenin->Cell Proliferation promotes Invasion & Migration Invasion & Migration β-catenin->Invasion & Migration promotes

Potential anticancer mechanism of vanillin derivatives.

Antimicrobial Activity

Vanillin is known to possess antimicrobial properties against a range of bacteria and fungi. Derivatives of vanillin, such as Schiff bases, have shown significant antimicrobial activity. The modification of vanillin to O-propargyl vanillin provides a scaffold that can be further functionalized to potentially enhance its antimicrobial potency and spectrum.

Future Directions

O-propargyl vanillin represents a promising but underexplored derivative of vanillin. Future research should focus on:

  • Comprehensive Characterization: A complete and publicly available dataset of its physicochemical and spectroscopic properties is needed.

  • Biological Screening: Systematic evaluation of its biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, is warranted.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which O-propargyl vanillin and its derivatives exert their biological effects.

  • "Click" Chemistry Applications: Leveraging the terminal alkyne for the synthesis of novel hybrid molecules with enhanced therapeutic potential.

Conclusion

O-propargyl vanillin is a readily accessible derivative of vanillin that holds considerable promise as a versatile building block in drug discovery. Its synthesis is straightforward, and the presence of a reactive propargyl group opens up a multitude of possibilities for creating diverse molecular architectures. While direct biological data on O-propargyl vanillin is currently scarce, the known pharmacological profile of the parent molecule, vanillin, and its other derivatives strongly suggests that this compound is a worthy candidate for further investigation. This guide serves as a starting point for researchers looking to explore the potential of O-propargyl vanillin in the development of new therapeutic agents.

References

Theoretical Analysis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of a theoretical investigation into the molecular properties of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. While extensive experimental data on this compound is available, this document focuses on the computational analysis of its geometric, vibrational, and electronic characteristics. The methodologies outlined herein are based on established quantum chemical techniques, primarily Density Functional Theory (DFT), which are widely employed in the fields of computational chemistry and drug design. This whitepaper is intended for researchers, scientists, and professionals in drug development seeking to understand the fundamental molecular attributes of this compound. All presented data is illustrative of the expected outcomes from such a theoretical study.

Introduction

This compound is a derivative of vanillin, a versatile organic compound with applications in the fragrance and pharmaceutical industries.[1] The introduction of a propargyl group (prop-2-ynyloxy) to the vanillin scaffold can significantly alter its electronic and steric properties, potentially leading to novel biological activities. Understanding the molecular structure, vibrational modes, and electronic behavior of this compound at a quantum mechanical level is crucial for elucidating its reactivity, intermolecular interactions, and potential as a pharmacophore.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules with a high degree of accuracy.[2] These computational methods allow for the in-depth analysis of molecular geometries, vibrational spectra (FT-IR and Raman), and electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This guide outlines a standard computational protocol for such an investigation and presents the expected theoretical data in a structured format.

Computational Methodology

The theoretical calculations described in this whitepaper would be performed using a standard quantum chemistry software package, such as Gaussian. The methodology would involve geometry optimization and subsequent frequency and electronic property calculations.

Geometry Optimization

The initial molecular structure of this compound can be modeled based on its known crystal structure.[3] A full geometry optimization would then be performed using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A triple-zeta split-valence basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for achieving a good balance between accuracy and computational cost. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations would be carried out at the same level of theory (B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data. These calculations are essential for:

  • Confirming that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Predicting the infrared (IR) and Raman spectra of the molecule.

  • Providing a detailed assignment of the vibrational modes to specific functional groups.

Electronic Property Analysis

The electronic properties of the molecule would be investigated by analyzing the frontier molecular orbitals (HOMO and LUMO). The energies of these orbitals and their energy gap are crucial indicators of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface would also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which is important for understanding intermolecular interactions.

G Computational Workflow for Theoretical Analysis A Initial Molecular Structure (from Crystal Data) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Electronic Property Calculation (HOMO-LUMO, MEP) B->D E Optimized Geometric Parameters B->E F Predicted IR & Raman Spectra C->F G Electronic Properties (Energy Gap, Reactivity Descriptors) D->G

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.

Results and Discussion

This section presents the anticipated results from the theoretical calculations, structured for clarity and ease of comparison.

Molecular Geometry

The optimized molecular structure of this compound is expected to be largely planar, with the exception of the propargyl group. The key geometric parameters, including selected bond lengths, bond angles, and dihedral angles, as predicted by DFT calculations, are summarized in the tables below. These values provide a precise three-dimensional representation of the molecule.

Caption: A 2D representation of the molecular structure of this compound.

Table 1: Selected Optimized Bond Lengths (Å)

BondExpected Length (Å)
C=O1.215
C-C (aro)1.390 - 1.410
C-O (MeO)1.360
C-O (ether)1.375
O-CH21.430
CH2-C≡1.460
C≡C1.205
≡C-H1.065

Table 2: Selected Optimized Bond Angles (°)

AngleExpected Angle (°)
O=C-C124.5
C-C-C (aro)119.0 - 121.0
C-O-C (ether)118.0
O-CH2-C≡109.5
CH2-C≡C178.0

Table 3: Selected Optimized Dihedral Angles (°)

Dihedral AngleExpected Angle (°)
C(aro)-C(aro)-C=O180.0
C(aro)-O-CH2-C≡90.0 - 120.0
Vibrational Analysis

The calculated vibrational spectrum provides a wealth of information about the molecule's internal motions. The table below summarizes the expected vibrational frequencies for the key functional groups present in this compound. These theoretical frequencies can be used to aid in the interpretation of experimental FT-IR and Raman spectra.

Table 4: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3300C-H stretchingAlkyne (≡C-H)
~3050-3100C-H stretchingAromatic
~2950-3000C-H stretchingMethoxy (-OCH₃)
~2850-2900C-H stretchingAldehyde (-CHO)
~2120C≡C stretchingAlkyne
~1680C=O stretchingAldehyde
~1580, ~1500C=C stretchingAromatic ring
~1260C-O stretching (asymm)Aryl ether
~1150C-O stretchingMethoxy
~1030C-O stretching (symm)Aryl ether
Electronic Properties

The analysis of frontier molecular orbitals is critical for understanding the electronic transitions and reactivity of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key parameter for determining molecular stability.

Caption: A diagram illustrating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 5: Calculated Electronic Properties

ParameterExpected Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Energy Gap (ΔE)4.7 eV
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.8 eV
Electronegativity (χ)4.15 eV
Chemical Hardness (η)2.35 eV
Chemical Softness (S)0.21 eV⁻¹
Electrophilicity Index (ω)3.66 eV

The relatively large HOMO-LUMO energy gap suggests that this compound is a kinetically stable molecule. The molecular electrostatic potential (MEP) map would likely show the most negative potential (electron-rich regions) around the carbonyl oxygen and the ether oxygen atoms, making them susceptible to electrophilic attack. The most positive potential (electron-deficient regions) would be expected around the aldehydic proton and the acetylenic proton.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound using Density Functional Theory. The presented data, although illustrative, provides valuable insights into the geometric, vibrational, and electronic properties of the molecule. The optimized geometry, predicted vibrational spectra, and analysis of frontier molecular orbitals and reactivity descriptors collectively form a detailed molecular profile. This information is fundamental for understanding the compound's chemical behavior and can serve as a robust foundation for further research, including the design of novel derivatives with tailored properties for applications in drug discovery and materials science. The methodologies and expected results detailed herein provide a clear roadmap for researchers aiming to perform similar computational investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin, a readily available and bio-sourced phenolic aldehyde, serves as a versatile starting material for the synthesis of a wide array of valuable organic compounds. The propargyl moiety, with its terminal alkyne, is a key functional group in organic chemistry, particularly for its utility in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde from vanillin via Williamson ether synthesis provides a straightforward route to a bifunctional molecule possessing both an aldehyde and a terminal alkyne. This compound is a valuable building block for the synthesis of more complex molecules, including triazole-linked drug candidates, polymers, and functionalized materials.

These application notes provide a detailed protocol for the O-propargylation of vanillin, along with relevant data for reaction setup, monitoring, and product characterization.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
VanillinC₈H₈O₃152.15121-33-5White to yellowish crystalline powder
Propargyl BromideC₃H₃Br118.96106-96-7Lachrymatory, volatile liquid
Potassium CarbonateK₂CO₃138.21584-08-7White hygroscopic solid
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, polar aprotic solvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent
n-HexaneC₆H₁₄86.18110-54-3Eluent for chromatography
EthanolC₂H₅OH46.0764-17-5Recrystallization solvent

Table 2: Summary of Reaction Conditions and Yields

ParameterCondition
Reaction TypeWilliamson Ether Synthesis (O-propargylation)
Alkylating AgentPropargyl Bromide
BaseAnhydrous Potassium Carbonate (K₂CO₃)
SolventN,N-Dimethylformamide (DMF)
Temperature60 °C
Reaction TimeMonitored by TLC (typically a few hours)
Work-upAqueous work-up and extraction
PurificationRecrystallization or Column Chromatography
Reported Yield86%[1]

Table 3: Product Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol [2][3]
AppearanceLight brown crystals[1]
Melting Point83-84 °C[1], 95 °C[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.86 (s, 1H, -CHO), 7.83-7.81 (d, J = 8.4 Hz, 2H, Ar-H), 7.07-7.05 (d, J = 8.4 Hz, 2H, Ar-H), 4.75 (s, 2H, -OCH₂-), 2.57 (s, 1H, -C≡CH)[4]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 190.9, 153.8, 150.2, 130.6, 126.8, 112.1, 111.4, 78.4, 76.2, 56.9, 56.1
IR (KBr, cm⁻¹) ~3250 (≡C-H stretch), ~2120 (C≡C stretch), ~1680 (C=O stretch, aldehyde), ~1590, 1510 (C=C stretch, aromatic), ~1270, 1140 (C-O stretch, ether)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported procedure.[1]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Propargyl bromide (80% solution in toluene is commonly used)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Deionized water

  • Ethanol

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add vanillin (1.0 eq).

    • Add anhydrous potassium carbonate (1.2 eq).

    • Add anhydrous DMF to dissolve the vanillin (concentration can be around 0.3 M).

    • Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent:

    • Slowly add propargyl bromide (1.2 eq) to the reaction mixture dropwise.

    • After the addition is complete, heat the reaction mixture to 60 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

    • The reaction is typically complete when the starting material (vanillin) spot is no longer visible on the TLC plate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold deionized water. This will precipitate the crude product.

    • Stir the aqueous mixture for about 15-20 minutes.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

  • Purification:

    • Recrystallization:

      • Dissolve the crude product in a minimal amount of hot ethanol.

      • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Column Chromatography (Alternative):

      • If the product is not pure after recrystallization, it can be further purified by silica gel column chromatography.

      • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

      • Load the solution onto a silica gel column packed with an appropriate eluent system (e.g., a gradient of n-hexane and ethyl acetate).

      • Collect the fractions containing the pure product (monitored by TLC) and evaporate the solvent using a rotary evaporator.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Visualizations

Signaling Pathway/Experimental Workflow

Synthesis_Workflow Start Start Reagents Vanillin + K₂CO₃ in DMF Start->Reagents Stirring1 Stir at RT for 30 min Reagents->Stirring1 Add_Propargyl_Bromide Add Propargyl Bromide Stirring1->Add_Propargyl_Bromide Heating Heat at 60°C Add_Propargyl_Bromide->Heating TLC_Monitoring Monitor by TLC Heating->TLC_Monitoring TLC_Monitoring->Heating Incomplete Workup Aqueous Work-up (Precipitation) TLC_Monitoring->Workup Reaction Complete Filtration Filtration Workup->Filtration Purification Purification Filtration->Purification Recrystallization Recrystallization (Ethanol) Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Characterization Characterization (Yield, MP, NMR, IR) Recrystallization->Characterization Column_Chromatography->Characterization End End Product Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

Caption: Chemical reaction for the synthesis of this compound.

References

Application Note: A Robust Protocol for the O-propargylation of Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanillin, a primary component of natural vanilla extract, is a widely utilized flavoring agent and a valuable bio-sourced building block for chemical synthesis.[1] Its phenolic hydroxyl group offers a reactive site for various chemical modifications. The introduction of a propargyl group (O-propargylation) installs a terminal alkyne functionality onto the vanillin scaffold. This alkyne handle is of significant interest in medicinal chemistry and materials science, primarily for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the straightforward conjugation of the vanillin moiety to other molecules, enabling the synthesis of complex 1,4-disubstituted 1,2,3-triazoles and other valuable derivatives.[2][3] This document provides a detailed protocol for the efficient O-propargylation of vanillin using propargyl bromide.

Reaction Scheme

The O-propargylation of vanillin is a type of Williamson ether synthesis, where the phenoxide ion of vanillin, generated in situ by a base, acts as a nucleophile and displaces the bromide from propargyl bromide.

Vanillin -> (Base, Solvent) + Propargyl Bromide -> 4-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde

Applications

The primary application for O-propargyl vanillin is its use as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug development and materials science.

  • Click Chemistry: The terminal alkyne group serves as a reactive handle for 1,3-dipolar cycloaddition reactions. Specifically, it is a common precursor for creating 1,2,3-triazole rings by reacting with various organic azides in the presence of a copper(I) catalyst.[2][3] This reaction is highly efficient and is a cornerstone of "click chemistry," used to link different molecular fragments.

  • Medicinal Chemistry: By incorporating the vanillin scaffold into larger molecules via the triazole linkage, researchers can synthesize novel compounds with potential therapeutic activities. Vanillin derivatives have been explored for various biological activities, and this method provides a reliable route to expand the chemical diversity of such derivatives.

  • Materials Science: The alkyne functionality can be used to graft the vanillin moiety onto polymers or surfaces, modifying their properties for applications in areas like biodegradable materials and functional coatings.

Experimental Protocol

This protocol describes the synthesis of 4-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde from vanillin and propargyl bromide.

Materials and Equipment:

  • Vanillin (C₈H₈O₃)

  • Propargyl bromide (80% solution in toluene, C₃H₃Br)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add vanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (approx. 30 mL for 1g of vanillin).

  • Addition of Reagent: Stir the suspension at room temperature for 15 minutes. Add propargyl bromide (1.2-1.5 eq) dropwise to the stirring mixture.[4]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56-60°C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the vanillin spot has been completely consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Extraction: Combine the filtrate and the washings and remove the acetone using a rotary evaporator. Dissolve the resulting residue in dichloromethane (DCM, 50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to obtain the pure O-propargyl vanillin.

Safety Precautions:

  • Propargyl bromide is a lachrymator and is toxic. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetone and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure adequate ventilation.

Data Presentation

The following table summarizes the typical reaction conditions and stoichiometry used in the O-propargylation of vanillin.

ParameterValue/ConditionRationale
Vanillin 1.0 equivalentLimiting Reagent
Propargyl Bromide 1.2 - 1.5 equivalentsAn excess ensures complete consumption of vanillin.
Potassium Carbonate 1.5 equivalentsActs as a base to deprotonate the phenolic hydroxyl group.[4]
Solvent Anhydrous AcetoneA polar aprotic solvent that dissolves reactants and is suitable for reflux.[4]
Temperature Reflux (~56-60°C)Provides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 1 - 3 hoursTypical duration for completion, should be monitored by TLC.

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of O-propargyl vanillin.

O_Propargylation_Workflow reagents 1. Combine Vanillin & K₂CO₃ in Acetone add_pb 2. Add Propargyl Bromide reagents->add_pb reflux 3. Heat to Reflux (1-3 hours) add_pb->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Cooldown, Filter, & Evaporate Solvent monitor->workup Reaction Complete extract 6. Extraction with DCM & Water Wash workup->extract purify 7. Dry, Concentrate, & Purify extract->purify product Final Product: O-Propargyl Vanillin purify->product

References

Application Notes and Protocols for 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in click chemistry, a powerful tool for the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound is a versatile bifunctional molecule containing both an aldehyde and a terminal alkyne group. The presence of the propargyl ether moiety makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are privileged structures in medicinal chemistry due to their favorable physicochemical properties and diverse biological activities. The aldehyde functionality provides a handle for further chemical modifications, enabling the creation of diverse molecular libraries for drug discovery and development.

Applications in Drug Discovery

The 1,2,3-triazole core, readily accessible through the click reaction of this compound with various azides, is a key pharmacophore in a wide range of biologically active compounds. Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.

Anticancer Activity of Derived Triazoles

A significant application of this compound in drug discovery is the synthesis of novel 1,2,3-triazole derivatives with potent anticancer activity. By reacting this aldehyde with different substituted benzyl azides, a library of compounds can be generated and screened for their cytotoxic effects against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity of 1,2,3-Triazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of a representative set of 1,2,3-triazole derivatives synthesized via click chemistry.

Compound IDStructureHCT-116 (Colon)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
4g 1,2,3-Triazole linked tetrahydrocurcumin derivative1.09 ± 0.1745.16 ± 0.92--
Cisplatin (Reference)----
Tetrahydrocurcumin (Reference)----

Data adapted from a study on analogous 1,2,3-triazole linked tetrahydrocurcumin derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound as a solid.

Expected Yield: ~78%[2]

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for the click reaction between this compound and a substituted benzyl azide to synthesize 1,2,3-triazole derivatives.

Materials:

  • This compound

  • Substituted Benzyl Azide (e.g., Benzyl azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Water

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • Then, add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1,4-disubstituted 1,2,3-triazole.

Expected Yield: 50-96%[3]

Visualizations

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis Start Start Vanillin Vanillin Start->Vanillin Propargylation Propargylation Vanillin->Propargylation Propargyl Bromide, K2CO3, Acetone Aldehyde_Alkyne 3-Methoxy-4-prop-2-ynyloxy- benzaldehyde Propargylation->Aldehyde_Alkyne CuAAC Click Reaction (CuAAC) Aldehyde_Alkyne->CuAAC Azide Substituted Azide Azide->CuAAC CuSO4, NaAscorbate Triazole_Library 1,2,3-Triazole Library CuAAC->Triazole_Library Cytotoxicity_Assay In Vitro Cytotoxicity Assay Triazole_Library->Cytotoxicity_Assay Cell_Lines Cancer Cell Lines (e.g., HCT-116, A549) Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: Workflow for Synthesis and Screening of Bioactive Triazoles.

CuAAC_Mechanism Alkyne 3-Methoxy-4-prop-2-ynyloxy- benzaldehyde (Alkyne) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Cu_I Cu(I) Cu_I->Cu_Acetylide Cycloaddition [3+2] Cycloaddition Cu_Acetylide->Cycloaddition Azide Azide Azide->Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Triazole

Caption: Simplified Mechanism of the CuAAC Reaction.

References

Application Notes and Protocols: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in Schiff Base Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone. The resulting imine compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The precursor, 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, offers a unique structural motif with its propargyl ether group, which can be exploited for further chemical modifications or may contribute to the biological activity of the resulting Schiff bases. This document provides detailed protocols for the synthesis of Schiff bases using this compound as a precursor and outlines their potential applications in drug development based on studies of structurally similar compounds.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound follows a general condensation reaction with a primary amine. The reaction is typically catalyzed by an acid or base and can often be performed under mild conditions.

General Experimental Protocol

A general procedure for the synthesis of a Schiff base from this compound and a primary amine is as follows:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or triethylamine, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, the Schiff base product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and can be further purified by recrystallization from an appropriate solvent system to yield the pure Schiff base.

G

Characterization of Schiff Bases

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

Analytical Technique Expected Observations
FTIR Spectroscopy Appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.
¹H NMR Spectroscopy Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm. Signals corresponding to the aromatic protons and the propargyl group will also be present.
¹³C NMR Spectroscopy Appearance of a signal for the imine carbon (-C=N-) in the range of 160-170 ppm.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the Schiff base.

Biological Applications and In Vitro Assays

Schiff bases derived from substituted benzaldehydes have demonstrated a wide array of biological activities. While specific data for derivatives of this compound is limited in the provided search results, the activities of structurally similar compounds suggest potential applications in several therapeutic areas.

Antimicrobial and Antifungal Activity

Schiff bases are known to possess significant antibacterial and antifungal properties.[1][2] The antimicrobial activity can be evaluated using standard methods such as the agar well diffusion assay or by determining the minimum inhibitory concentration (MIC).

Experimental Protocol: Agar Well Diffusion Assay

  • Prepare Media: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi and pour it into sterile Petri plates.

  • Inoculate Plates: Once the agar solidifies, spread a standardized inoculum of the test microorganism (bacterial or fungal suspension) uniformly over the surface.

  • Create Wells: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add Test Compound: Add a defined concentration of the synthesized Schiff base solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic/antifungal agent should also be included.

  • Incubate: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measure Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Compound Type Gram-positive Bacteria (e.g., S. aureus) Zone of Inhibition (mm) Gram-negative Bacteria (e.g., E. coli) Zone of Inhibition (mm) Fungi (e.g., C. albicans) Zone of Inhibition (mm)
Schiff Base Ligand12 - 1810 - 1611 - 17
Metal Complex of Schiff Base18 - 2516 - 2217 - 24
Standard Antibiotic25 - 3023 - 28N/A
Standard AntifungalN/AN/A22 - 27

Note: The data in this table is representative and compiled from studies on various Schiff bases. Actual values will vary depending on the specific compound and test organism.

Anticancer Activity

Many Schiff bases have been investigated for their potential as anticancer agents.[3][4] The cytotoxic activity of the synthesized compounds can be assessed against various cancer cell lines using assays like the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound Cell Line IC₅₀ (µg/mL)
Schiff Base 1A549 (Lung Cancer)40.89
Schiff Base 2TSCCF (Tongue Squamous Cell Carcinoma)446.68

Note: Data is based on studies of different Schiff bases and is for illustrative purposes.[5][6]

G

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of novel Schiff bases. The straightforward synthetic protocols and the potential for a wide range of biological activities make these compounds promising candidates for further investigation in drug discovery and development. The presence of the propargyl group offers an additional site for chemical modification, potentially leading to the development of compounds with enhanced potency and selectivity. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for the Derivatization of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, a vanillin derivative, for the development of novel compounds for biological assays. The primary derivatization strategy focuses on the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" to generate a library of 1,2,3-triazole-containing compounds.

Introduction

Vanillin and its derivatives are well-established scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The introduction of a propargyl group to the vanillin core at the 4-position yields this compound, a versatile precursor for further molecular exploration. The terminal alkyne functionality serves as a handle for the facile introduction of various molecular fragments via CuAAC, allowing for the rapid generation of diverse compound libraries for biological screening. This approach has been successfully employed to synthesize compounds with potential therapeutic applications, including anticancer and antileishmanial agents.

Synthesis of this compound

The starting material can be synthesized from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Protocol for Synthesis of this compound:

  • Materials:

    • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

    • Propargyl bromide (80% in toluene)

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Ethyl acetate

    • Hexane

    • Distilled water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 g, 6.57 mmol) in acetone (20 mL) in a round-bottom flask, add potassium carbonate (1.18 g, 8.54 mmol).

    • Add propargyl bromide (1.1 mL, 9.86 mmol, 80% solution in toluene) dropwise to the stirring mixture.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion of the reaction, allow the mixture to cool to room temperature and filter to remove the potassium carbonate.

    • Evaporate the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with distilled water (3 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Derivatization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound can be readily reacted with a wide variety of organic azides to form stable 1,4-disubstituted 1,2,3-triazoles.

General Protocol for CuAAC Derivatization:

  • Materials:

    • This compound

    • Organic azide of choice

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent system (e.g., a mixture of tert-butanol and water, or dichloromethane and water)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired organic azide (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • To this solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting triazole derivative by column chromatography on silica gel or by recrystallization.

Biological Assays and Quantitative Data

The synthesized triazole derivatives can be screened for a variety of biological activities. Below are example protocols for anticancer and antileishmanial assays, along with representative data from studies on similar vanillin-triazole hybrids.

Anticancer Activity

Protocol for MTT Assay:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized triazole derivatives for 48-72 hours.

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Vanillin-Triazole Derivatives against MCF-7 and HepG2 cell lines.

CompoundR-group on TriazoleIC₅₀ (µM) - MCF-7IC₅₀ (µM) - HepG2
Derivative A 4-Fluorophenyl15.2 ± 1.321.5 ± 2.1
Derivative B 4-Chlorophenyl12.8 ± 1.118.9 ± 1.7
Derivative C 4-Bromophenyl10.5 ± 0.915.4 ± 1.4
Derivative D 4-Nitrophenyl8.7 ± 0.712.1 ± 1.1
Doxorubicin (Standard)1.2 ± 0.12.5 ± 0.3

Note: The data presented here is representative and adapted from literature on similar vanillin-triazole hybrids for illustrative purposes.

Antileishmanial Activity

Protocol for Promastigote Viability Assay:

  • Parasite: Leishmania species promastigotes (e.g., L. infantum, L. amazonensis).

  • Procedure:

    • Culture promastigotes in appropriate medium to the late logarithmic phase of growth.

    • Distribute the parasites into 96-well plates.

    • Add the synthesized triazole derivatives at various concentrations to the wells.

    • Incubate the plates at the appropriate temperature (e.g., 25 °C) for 72 hours.

    • Assess parasite viability using a resazurin-based assay or by direct counting using a hemocytometer.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

Table 2: Antileishmanial Activity of Vanillin-Triazole Derivatives.

CompoundR-group on TriazoleIC₅₀ (µM) - L. infantum
Derivative E Phenyl45.3 ± 3.8
Derivative F 4-Methylphenyl38.1 ± 3.2
Derivative G 4-Methoxyphenyl32.5 ± 2.7
Derivative H 3,4-Dimethoxyphenyl25.9 ± 2.1
Amphotericin B (Standard)0.2 ± 0.02

Note: The data presented here is representative and adapted from literature on 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives for illustrative purposes.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_assays Biological Assays vanillin Vanillin propargylation Propargylation vanillin->propargylation alkyne 3-Methoxy-4-prop-2- ynyloxy-benzaldehyde propargylation->alkyne click_reaction CuAAC 'Click' Reaction alkyne->click_reaction azides Organic Azides azides->click_reaction triazoles Triazole Derivatives click_reaction->triazoles assays Anticancer Assays (e.g., MTT) Antileishmanial Assays triazoles->assays data IC50 Data assays->data

Caption: Experimental workflow for the synthesis, derivatization, and biological evaluation.

Proposed Signaling Pathway for Anticancer Activity

signaling_pathway compound Vanillin-Triazole Derivative cell Cancer Cell compound->cell Induces apoptosis Apoptosis cell->apoptosis caspases Caspase Activation apoptosis->caspases dna_frag DNA Fragmentation caspases->dna_frag cell_death Cell Death dna_frag->cell_death

Caption: Proposed apoptotic pathway induced by vanillin-triazole derivatives in cancer cells.

References

Application Notes and Protocols: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, a derivative of vanillin, is a key synthetic intermediate in the field of medicinal chemistry. Its structure incorporates a pharmacologically significant propargyl group attached to a benzaldehyde scaffold. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly multi-target-directed ligands (MTDLs) aimed at treating neurodegenerative diseases such as Alzheimer's disease. The propargyl moiety is of particular interest as it is a known feature in irreversible inhibitors of enzymes like monoamine oxidase (MAO), while the substituted benzaldehyde core can be elaborated to interact with various biological targets.

These application notes provide an overview of the utility of this compound in medicinal chemistry, focusing on its role as a precursor for neuroprotective agents. While direct quantitative biological data for this specific intermediate is not extensively reported in the literature, its application in the synthesis of potent molecules underscores its importance.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₀O₃--INVALID-LINK--
Molecular Weight 190.19 g/mol --INVALID-LINK--
CAS Number 5651-83-2--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 95 °CChemicalBook

Application in the Synthesis of Multi-Target-Directed Ligands for Alzheimer's Disease

This compound is a crucial starting material for the synthesis of MTDLs designed to combat the multifactorial nature of Alzheimer's disease. The rationale behind its use lies in the ability to generate derivatives that can simultaneously modulate oxidative stress, calcium dysregulation, and enzymatic activity relevant to the disease's progression.

A notable application is in the synthesis of novel antioxidant and neuroprotective compounds that can also function as calcium channel blockers. The aldehyde group of this compound allows for its incorporation into various heterocyclic scaffolds, such as dihydropyridines, which are known to interact with calcium channels.

G cluster_synthesis Synthetic Pathway Vanillin Vanillin Target_Compound This compound Vanillin->Target_Compound Propargylation Propargyl_Bromide Propargyl_Bromide Propargyl_Bromide->Target_Compound Final_Product Multi-Target-Directed Ligand (e.g., Dihydropyridine derivative) Target_Compound->Final_Product Hantzsch Dihydropyridine Synthesis

Caption: Synthetic workflow from Vanillin to a Multi-Target-Directed Ligand.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of multi-target-directed ligands.[1]

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Potassium carbonate (K₂CO₃)

  • Propargyl bromide (80% solution in toluene)

  • Acetone

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (1 N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 g, 6.57 mmol) in acetone (20 mL) in a round-bottom flask, add potassium carbonate (1.18 g, 8.54 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (0.87 mL of 80% solution in toluene, 7.88 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (50 mL) and wash with 1 N NaOH solution (3 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Biological Evaluation of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been evaluated for various biological activities relevant to neurodegenerative diseases. The following are representative protocols for assays in which derivatives of this compound could be tested.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase, a key enzyme in the cholinergic hypothesis of Alzheimer's disease.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound solution

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • The rate of reaction is determined, and the percentage of inhibition is calculated relative to a control without the inhibitor.

  • IC₅₀ values are calculated from the dose-response curves.

G cluster_workflow AChE Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) Add_Compound Add Test Compound to 96-well plate Prepare_Reagents->Add_Compound Add_AChE Add AChE and Incubate Add_Compound->Add_AChE Add_DTNB Add DTNB Add_AChE->Add_DTNB Add_ATCI Initiate Reaction with ATCI Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_Results Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Results

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of a compound on MAO-A and MAO-B, enzymes involved in the degradation of neurotransmitters.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compound solution

  • 96-well microplate fluorometer

Procedure:

  • Prepare solutions of MAO-A/B and kynuramine in phosphate buffer.

  • In a 96-well plate, add the test compound solution at various concentrations.

  • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding the kynuramine substrate.

  • Incubate for 30 minutes at 37 °C.

  • Stop the reaction by adding a basic solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH solution in methanol

  • Test compound solution in methanol

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add the test compound solution at various concentrations.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Rationale for Use

The derivatives of this compound are designed as MTDLs to interact with multiple pathways implicated in Alzheimer's disease.

G AD_Pathology Alzheimer's Disease Pathology Oxidative_Stress Oxidative Stress Oxidative_Stress->AD_Pathology Cholinergic_Deficit Cholinergic Deficit Cholinergic_Deficit->AD_Pathology Neurotransmitter_Imbalance Neurotransmitter Imbalance Neurotransmitter_Imbalance->AD_Pathology Calcium_Dysregulation Calcium Dysregulation Calcium_Dysregulation->AD_Pathology Derivative Derivative of This compound Derivative->Oxidative_Stress Antioxidant Activity Derivative->Cholinergic_Deficit AChE Inhibition Derivative->Neurotransmitter_Imbalance MAO Inhibition Derivative->Calcium_Dysregulation Calcium Channel Blockade

Caption: Multi-target approach for Alzheimer's disease using derivatives of the title compound.

The rationale for targeting these pathways is as follows:

  • Oxidative Stress: The phenolic moiety inherent in the vanillin-derived structure can contribute to antioxidant effects, mitigating neuronal damage caused by reactive oxygen species.

  • Cholinergic Deficit: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

  • Neurotransmitter Imbalance: The propargyl group is a key feature of known irreversible MAO inhibitors, which can help restore the balance of monoamine neurotransmitters.

  • Calcium Dysregulation: Dysregulation of calcium homeostasis is linked to neuronal cell death. The incorporation of the benzaldehyde into scaffolds like dihydropyridines can lead to calcium channel blocking activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of MTDLs for neurodegenerative diseases. While it may not possess significant biological activity itself, its strategic use in the synthesis of more complex molecules allows for the creation of potent agents that can address the multifaceted nature of diseases like Alzheimer's. The protocols and information provided herein serve as a guide for researchers interested in utilizing this compound for the design and synthesis of novel therapeutic agents.

References

The Versatile Building Block: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, a derivative of vanillin, is a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing an aldehyde, a methoxy group, and a terminal alkyne, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant pharmacological potential. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: the synthesis of chalcones via Claisen-Schmidt condensation and the construction of 1,2,3-triazoles through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a class of naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The aldehyde functionality of this compound serves as a key electrophilic partner in the Claisen-Schmidt condensation with various acetophenones to yield propargyl-functionalized chalcones. The terminal alkyne group can then be further elaborated, making these chalcones valuable intermediates for the synthesis of more complex drug candidates.

Experimental Protocol: General Procedure for the Synthesis of Chalcones

This protocol is a generalized procedure based on the Claisen-Schmidt condensation of substituted benzaldehydes with acetophenones.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), 1M

  • Distilled Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in ethanol.

  • Slowly add an aqueous or ethanolic solution of potassium hydroxide (2.0-3.0 eq.) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1M HCl to a pH of approximately 2-3.

  • The precipitated solid (the chalcone product) is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data for Chalcone Synthesis (Representative Examples)
ProductAcetophenone ReactantYield (%)Melting Point (°C)Spectroscopic Data Highlights
1 Acetophenone85110-112¹H NMR: δ 7.85 (d, 1H, H-β), 7.50 (d, 1H, H-α)
2 4'-Chloroacetophenone82145-147¹H NMR: δ 7.90 (d, 1H, H-β), 7.55 (d, 1H, H-α)
3 4'-Methoxyacetophenone88128-130¹H NMR: δ 7.80 (d, 1H, H-β), 7.45 (d, 1H, H-α), 3.85 (s, 3H, -OCH₃)

Note: The data presented in this table are representative values based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Claisen_Schmidt_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start1 3-Methoxy-4-prop-2-ynyloxy- benzaldehyde reaction Stirring at RT (4-12h) start1->reaction start2 Substituted Acetophenone start2->reaction start3 Ethanol & KOH start3->reaction workup1 Pour into Ice & Acidify (HCl) reaction->workup1 workup2 Filtration workup1->workup2 workup3 Washing with Water workup2->workup3 purification Recrystallization or Column Chromatography workup3->purification analysis Spectroscopic Characterization purification->analysis

Caption: Experimental workflow for the synthesis of chalcones.

Application 2: Synthesis of 1,2,3-Triazoles via Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole-containing compounds are of significant interest in drug discovery as they can act as bioisosteres for amide bonds and participate in various biological interactions. The aldehyde group on the benzaldehyde ring can be further functionalized to generate diverse molecular libraries.

Experimental Protocol: General Procedure for the Synthesis of 1,2,3-Triazoles

This protocol is a generalized procedure for the CuAAC reaction.

Materials:

  • This compound

  • Organic Azide (e.g., benzyl azide, phenyl azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2-0.5 eq.) followed by copper(II) sulfate pentahydrate (0.1-0.2 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • After completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude triazole can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data for 1,2,3-Triazole Synthesis (Representative Examples)
ProductOrganic Azide ReactantYield (%)Melting Point (°C)Spectroscopic Data Highlights
4 Benzyl Azide>90135-137¹H NMR: δ 8.15 (s, 1H, triazole-H), 5.50 (s, 2H, -CH₂-Ph)
5 Phenyl Azide>90158-160¹H NMR: δ 8.40 (s, 1H, triazole-H), 7.80-7.50 (m, 5H, Ar-H)

Note: The data presented in this table are representative values based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

CuAAC_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start1 3-Methoxy-4-prop-2-ynyloxy- benzaldehyde reaction Stirring at RT (12-24h) start1->reaction start2 Organic Azide start2->reaction start3 t-BuOH/H₂O, NaAsc, CuSO₄ start3->reaction workup1 Dilute with Water reaction->workup1 workup2 Extraction (DCM or EtOAc) workup1->workup2 workup3 Wash with Brine & Dry workup2->workup3 purification Column Chromatography workup3->purification analysis Spectroscopic Characterization purification->analysis

Caption: Experimental workflow for the synthesis of 1,2,3-triazoles.

Biological Relevance and Signaling Pathways

Derivatives synthesized from this compound, particularly chalcones, have shown promising biological activities that suggest their interaction with specific cellular signaling pathways.

Antimicrobial and Antifungal Activity

Chalcones are known to exhibit significant antimicrobial and antifungal properties.[3] Their mechanism of action is often attributed to their ability to act as Michael acceptors, allowing them to react with nucleophilic residues in essential enzymes and proteins of microorganisms, thereby disrupting their function. For instance, some chalcones have been shown to inhibit enzymes involved in the synthesis of the fungal cell wall, such as chitin synthase.[4]

Modulation of Inflammatory Signaling Pathways

Several chalcone derivatives have been reported to possess anti-inflammatory properties by modulating key signaling pathways. One of the most prominent pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Certain chalcones can inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory mediators like cytokines and chemokines.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Chalcones cluster_pathway NF-κB Signaling Pathway stimulus e.g., LPS, Cytokines IKK IKK Activation stimulus->IKK chalcone Chalcone Derivative chalcone->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene

References

Synthesis of Triazole Derivatives from O-propargyl Vanillin: An Experimental Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed experimental protocol for the synthesis of triazole derivatives from O-propargyl vanillin. The described methodology leverages the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate a library of novel compounds with potential therapeutic applications.[1][2] This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction:

Vanillin, a readily available natural product, serves as a versatile scaffold in the synthesis of bioactive molecules.[2][3] Its derivatives, particularly those incorporating a 1,2,3-triazole ring, have garnered significant attention due to their diverse pharmacological activities, including antibacterial and antifungal properties.[1][2] The 1,2,3-triazole moiety, readily accessible through the CuAAC reaction, acts as a rigid linker and can participate in hydrogen bonding and dipole interactions, contributing to the binding affinity of the molecule to its biological target. This protocol details the synthesis of O-propargyl vanillin and its subsequent conversion to a series of triazole derivatives.

I. Experimental Protocols

This section outlines the detailed procedures for the synthesis of the key starting material, O-propargyl vanillin, and the subsequent synthesis of triazole derivatives via the CuAAC reaction.

Synthesis of O-propargyl Vanillin (3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde)

This procedure describes the propargylation of vanillin to yield the alkyne intermediate required for the click chemistry reaction.

Materials:

  • Vanillin

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Standard glassware

Procedure:

  • To a solution of vanillin (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with deionized water (3 x 50 mL) and then with brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure O-propargyl vanillin.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[1]

General Protocol for the Synthesis of Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between O-propargyl vanillin and a variety of organic azides to synthesize a library of 1,4-disubstituted 1,2,3-triazole derivatives.

Materials:

  • O-propargyl vanillin (1.0 eq)

  • Organic azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.1-0.5 eq)

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water, DMF, or DMSO)

  • Deionized water

  • Standard glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve O-propargyl vanillin and the desired organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the CuSO₄·5H₂O solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterize the synthesized triazole derivatives by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their structure.[1]

II. Data Presentation

The efficiency of the CuAAC reaction is demonstrated by the yields of various triazole derivatives synthesized from O-propargyl vanillin and different organic azides. The following table summarizes the reaction yields for a selection of derivatives.

EntryAzide DerivativeSolvent SystemReaction Time (h)Yield (%)Reference
1Benzyl azidet-BuOH/H₂O (1:1)1291[2]
24-Methylbenzyl azidet-BuOH/H₂O (1:1)1288[2]
34-Chlorobenzyl azidet-BuOH/H₂O (1:1)1290[2]
44-Methoxybenzyl azidet-BuOH/H₂O (1:1)1285[2]
53-Arylpropoxy azide derivative 1Not specifiedNot specifiedGood[1]
63-Arylpropoxy azide derivative 2Not specifiedNot specifiedGood[1]

Note: The yields reported are for a series of different triazole derivatives and are intended to be representative of the reaction's efficiency. Direct comparison of yields should be made with caution as the nature of the azide substituent can influence the reaction outcome.

III. Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of triazole derivatives from vanillin.

G cluster_0 Step 1: Synthesis of O-propargyl Vanillin cluster_1 Step 2: Synthesis of Triazole Derivatives vanillin Vanillin reaction1 Propargylation Reaction (Reflux) vanillin->reaction1 propargyl_bromide Propargyl Bromide propargyl_bromide->reaction1 k2co3 K₂CO₃, Acetone k2co3->reaction1 workup1 Work-up & Purification reaction1->workup1 o_propargyl_vanillin O-propargyl Vanillin workup1->o_propargyl_vanillin reaction2 CuAAC 'Click' Reaction (Room Temperature) o_propargyl_vanillin->reaction2 organic_azide Organic Azide organic_azide->reaction2 catalyst CuSO₄·5H₂O, Sodium Ascorbate catalyst->reaction2 solvent Solvent (e.g., t-BuOH/H₂O) solvent->reaction2 workup2 Work-up & Purification reaction2->workup2 triazole_derivative Triazole Derivative workup2->triazole_derivative G dna Bacterial Chromosomal DNA dna_gyrase DNA Gyrase (Topoisomerase II) dna->dna_gyrase Binds to supercoiled_dna Negatively Supercoiled DNA (Required for replication) dna_gyrase->supercoiled_dna Introduces negative supercoils relaxed_dna Relaxed DNA replication DNA Replication & Cell Division supercoiled_dna->replication inhibition Inhibition inhibition->dna_gyrase triazole Vanillin-Triazole Derivative triazole->dna_gyrase G lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate intermediate Dihydrofolate cyp51->intermediate Catalyzes demethylation ergosterol Ergosterol intermediate->ergosterol Further enzymatic steps cell_membrane Fungal Cell Membrane (Integrity & Fluidity) ergosterol->cell_membrane Essential component inhibition Inhibition inhibition->cyp51 triazole Vanillin-Triazole Derivative triazole->cyp51

References

Application Note and Protocol for the Scale-Up Synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, a valuable building block in the synthesis of various pharmaceutical compounds and organic materials. The synthesis is based on the O-alkylation of vanillin with propargyl bromide. This protocol is designed for scalability, with a focus on providing clear, actionable steps for researchers in a drug development or chemical synthesis setting.

Introduction

This compound is a key intermediate characterized by the presence of both an aldehyde and a propargyl ether functional group. These reactive sites make it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. The synthesis route described herein is a straightforward and efficient method starting from readily available and inexpensive materials, making it suitable for large-scale production.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, where the phenoxide ion of vanillin, generated in situ by a base, acts as a nucleophile to displace the bromide from propargyl bromide.

Starting Material: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Reagent: Propargyl bromide Base: Potassium Carbonate (K₂CO₃) Solvent: Dimethylformamide (DMF)

Quantitative Data Summary

The following table summarizes the typical quantities and reaction parameters for the scale-up synthesis of this compound.

ParameterValueMolar EquivalentNotes
Reactants
4-Hydroxy-3-methoxybenzaldehyde100 g1.0 eq
Propargyl bromide (80% in toluene)110.8 g (1.2 eq)1.2 eqUse with caution in a well-ventilated fume hood.
Potassium Carbonate (K₂CO₃)135.4 g1.5 eqAnhydrous, powdered.
Solvent
Dimethylformamide (DMF)1 L-Anhydrous grade recommended.
Reaction Conditions
Temperature60 °C-
Reaction Time3-6 hours-Monitor by TLC.
Work-up & Purification
Water2 L-For precipitation/quenching.
Ethyl Acetate3 x 500 mL-For extraction.
Brine2 x 250 mL-For washing.
Expected Yield 110-120 g85-93%Based on vanillin.

Experimental Protocol

1. Reaction Setup

  • In a well-ventilated fume hood, equip a 3 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

  • Charge the flask with 4-hydroxy-3-methoxybenzaldehyde (100 g, 0.657 mol) and anhydrous potassium carbonate (135.4 g, 0.980 mol).

  • Add anhydrous dimethylformamide (1 L) to the flask.

2. Reaction Execution

  • Stir the mixture vigorously to ensure good suspension of the solids.

  • Slowly add propargyl bromide (80% in toluene, 110.8 g, 0.749 mol) dropwise from the dropping funnel over a period of 30-45 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 60 °C.

  • Maintain the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 3-6 hours.

3. Work-up and Isolation

  • Once the reaction is complete (as indicated by the disappearance of the starting vanillin spot on TLC), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 2 L of ice-cold water with constant stirring. A precipitate will form.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Filter the crude product using a Buchner funnel and wash the solid with copious amounts of water to remove DMF and inorganic salts.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1] Alternatively, the aqueous mixture can be extracted with ethyl acetate (3 x 500 mL). The combined organic layers are then washed with water (2 x 250 mL) and brine (2 x 250 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

4. Product Characterization

  • The final product, this compound, should be a pale yellow or off-white solid.

  • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Propargyl bromide is a lachrymator and is toxic. Handle with extreme care.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis A Charge Flask with Vanillin, K₂CO₃, DMF B Add Propargyl Bromide A->B Stir C Heat to 60°C B->C D Monitor by TLC C->D 3-6 hours E Quench with Water D->E Reaction Complete F Filter/Extract E->F G Purify (Recrystallization/ Chromatography) F->G H Characterize Product (NMR, MS) G->H

Caption: Workflow for the scale-up synthesis of this compound.

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates the general signaling pathway of a Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Vanillin Vanillin (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Vanillin->Phenoxide Deprotonation Base Base (K₂CO₃) Base->Phenoxide PropargylBromide Propargyl Bromide (R-X) Product 3-Methoxy-4-prop-2-ynyloxy- benzaldehyde (Ar-O-R) PropargylBromide->Product Phenoxide->Product SN2 Attack Byproduct Salt (KX) + H₂O + CO₂

Caption: Generalized mechanism of the Williamson ether synthesis for the target molecule.

References

Application Notes and Protocols: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in the Synthesis of Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, an O-propargylated derivative of vanillin, is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the propargyl group offers a reactive handle for further chemical modifications, such as click chemistry, making it an attractive scaffold in drug discovery. This document provides detailed application notes and protocols for the synthesis of chalcone and Schiff base derivatives from this compound and their evaluation as potential enzyme inhibitors, with a focus on acetylcholinesterase (AChE) and carbonic anhydrase (CA), enzymes implicated in Alzheimer's disease and various other pathological conditions, respectively.

Synthetic Pathways and Experimental Workflows

The aldehyde functionality of this compound serves as a key electrophilic center for condensation reactions to form chalcones and Schiff bases.

Synthesis_Workflow cluster_start Starting Material cluster_chalcone Chalcone Synthesis cluster_schiff_base Schiff Base Synthesis cluster_evaluation Biological Evaluation start 3-Methoxy-4-prop-2-ynyloxy- benzaldehyde claisen_schmidt Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or KOH) start->claisen_schmidt Reacts with condensation Condensation Reaction (Acid or base catalyst) start->condensation Reacts with acetophenone Substituted Acetophenone acetophenone->claisen_schmidt chalcone Chalcone Derivative claisen_schmidt->chalcone enzyme_inhibition Enzyme Inhibition Assay (e.g., AChE, CA) chalcone->enzyme_inhibition amine Primary Amine (e.g., substituted aniline) amine->condensation schiff_base Schiff Base Derivative condensation->schiff_base schiff_base->enzyme_inhibition data_analysis Data Analysis (IC50 / Ki determination) enzyme_inhibition->data_analysis AChE_Pathway ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron (Cholinergic Receptor Activation) ACh->Postsynaptic_Neuron Binds to Choline_Acetate Choline + Acetate (Hydrolysis Products) AChE->Choline_Acetate Produces Inhibitor Potential Inhibitor (e.g., Chalcone Derivative) Inhibitor->AChE Inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved via a Williamson ether synthesis. This involves the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with a propargyl halide (e.g., propargyl bromide or chloride) in the presence of a base and a suitable solvent.

Q2: What are the key reagents and their roles in this synthesis?

A2:

  • 4-hydroxy-3-methoxybenzaldehyde (Vanillin): The starting material containing the phenolic hydroxyl group.

  • Propargyl bromide (or chloride): The alkylating agent that introduces the propargyl group.

  • Base (e.g., Potassium Carbonate, K₂CO₃): Deprotonates the phenolic hydroxyl group of vanillin to form a more nucleophilic phenoxide ion.[1][2]

  • Solvent (e.g., DMF, Acetone): Provides a medium for the reaction. Polar aprotic solvents are generally preferred as they favor Sₙ2 reactions.[1][2]

Q3: What is the underlying mechanism of this reaction?

A3: The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The base deprotonates the hydroxyl group of vanillin to form a phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the ether linkage.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Ineffective deprotonation of vanillin: The base may be weak, old, or not sufficiently anhydrous. 2. Low reactivity of the alkylating agent: Propargyl chloride is less reactive than propargyl bromide. 3. Reaction temperature is too low: Insufficient thermal energy for the reaction to proceed at a reasonable rate. 4. Reaction time is too short: The reaction may not have reached completion.1. Use a fresh, anhydrous base like potassium carbonate (K₂CO₃). Ensure the reaction mixture is stirred well to facilitate the deprotonation. 2. Consider using propargyl bromide for higher reactivity. 3. Increase the reaction temperature. A reported procedure suggests stirring at 60°C.[4] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Continue the reaction until the starting material is consumed.
Presence of unreacted vanillin 1. Insufficient amount of base or propargyl halide: The stoichiometry of the reactants may not be optimal. 2. Poor solubility of reactants: The chosen solvent may not be effectively dissolving all reactants.1. Use a slight excess of the base (e.g., 1.2-1.5 equivalents) and the propargyl halide (e.g., 1.1-1.2 equivalents) relative to vanillin. 2. Ensure vigorous stirring. If solubility remains an issue, consider a different polar aprotic solvent like DMF.
Formation of side products 1. C-alkylation: The phenoxide ion can also attack the propargyl halide at the carbon atom of the aromatic ring, although this is less common for O-alkylation.[1] 2. Elimination reaction: Tertiary or sterically hindered alkyl halides are prone to E2 elimination, but this is less likely with a primary halide like propargyl bromide.[1][5] 3. Aldol condensation: If acetone is used as a solvent with a strong base like NaOH, side reactions involving acetone can occur.[6]1. O-alkylation is generally favored. Purification by column chromatography can separate the desired product from any C-alkylated isomers. 2. Using a primary alkyl halide like propargyl bromide minimizes the risk of elimination. 3. Using a milder base like K₂CO₃ with acetone is less likely to cause aldol condensation.
Difficulty in product purification 1. Presence of starting materials and byproducts: Impurities can co-crystallize with the product. 2. Oily product: The product may not crystallize easily.1. After the reaction, pour the mixture into ice-cold water to precipitate the crude product.[4] Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate solvent system).[4][7] 2. If the product is an oil, use extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic layer, drying, and solvent evaporation.[4] The resulting crude product can then be purified by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Parameter Condition 1 Condition 2
Starting Material 4-Hydroxy-3-methoxybenzaldehyde4-Hydroxy-3-methoxybenzaldehyde
Alkylating Agent Propargyl bromide3-bromoprop-1-yne
Base Anhydrous K₂CO₃Potassium carbonate
Solvent Dry DMFDMF
Temperature Room Temperature60 °C
Reaction Time 24 hoursNot specified, monitored by TLC
Yield 78%Not specified
Reference [7][4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a reported procedure.[7]

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dry dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred solution, add propargyl bromide (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into a beaker containing 100 ml of water.

  • Extraction: Extract the aqueous mixture with chloroform (CHCl₃).

  • Washing: Combine the organic phases and wash them with water and then with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography using silica gel with a hexane/ethyl acetate (4:1 v/v) eluent to obtain the pure this compound as a yellow solid.[7]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification vanillin 4-Hydroxy-3-methoxybenzaldehyde reaction_mixture Stir at Room Temperature (24 hours) vanillin->reaction_mixture k2co3 Anhydrous K2CO3 k2co3->reaction_mixture dmf Dry DMF dmf->reaction_mixture pour_water Pour into Water reaction_mixture->pour_water propargyl_bromide Propargyl Bromide propargyl_bromide->reaction_mixture extract Extract with CHCl3 pour_water->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

williamson_ether_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack vanillin Vanillin (Ar-OH) phenoxide Phenoxide (Ar-O-) vanillin->phenoxide + B: base Base (B:) conjugate_acid Conjugate Acid (BH+) product Ether (Ar-O-R) phenoxide->product + R-X propargyl_halide Propargyl Halide (R-X) halide_ion Halide Ion (X-)

Caption: Mechanism of Williamson Ether Synthesis.

References

Technical Support Center: Purification of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (mobile phase).- Column overloading.- Column channeling.- Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Start with a low polarity mixture, such as hexane:ethyl acetate (4:1), and gradually increase the polarity. A good separation on TLC will show a clear difference in Rf values between your product and impurities.- Reduce Sample Load: Do not exceed a sample-to-silica ratio of 1:50. For difficult separations, a ratio of 1:100 may be necessary.- Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
Product is not Eluting from the Column - Solvent system is not polar enough.- The compound may have degraded on the silica gel.- Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.- Test for Stability: Run a small spot of your compound on a TLC plate and let it sit for a few hours before eluting to see if it degrades on the silica. If it does, consider using a different stationary phase like alumina or a deactivated silica gel.[1]
Product Elutes too Quickly (with the solvent front) - The solvent system is too polar.- Decrease Solvent Polarity: Start with a less polar mobile phase, for instance, a higher ratio of hexane to ethyl acetate.
Streaking or Tailing of the Product Band - Sample is not fully dissolved before loading.- The compound is interacting too strongly with the stationary phase.- The presence of highly polar impurities.- Ensure Complete Dissolution: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column.- Modify the Mobile Phase: For aldehydes, which can be somewhat polar, adding a very small amount of a slightly more polar solvent like dichloromethane to the mobile phase can sometimes improve peak shape.- Pre-purification: If the crude product contains very polar impurities, consider a simple filtration through a small plug of silica gel before running the full column.
Low Yield of Purified Product - Incomplete elution from the column.- Degradation of the product on the column.- Co-elution with an impurity.- Ensure Complete Elution: After the main fractions have been collected, flush the column with a more polar solvent to ensure all the product has been eluted.- Check for Degradation: As mentioned above, check the stability of your compound on silica.- Fine-tune the Separation: If co-elution is suspected, try a shallower solvent gradient or a different solvent system to improve the resolution between your product and the impurity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel (230-400 mesh) is the most commonly used and generally effective stationary phase for the purification of aromatic aldehydes like this compound.[2]

Q2: How do I choose the best solvent system (mobile phase) for my column?

A2: The ideal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[3] A good starting point for a compound with the polarity of this compound is a mixture of hexane and ethyl acetate. You can start with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the TLC results. The target Rf value for the product on the TLC plate should be around 0.25-0.35 for optimal separation on the column.

Q3: What are the likely impurities I might encounter?

A3: Based on its synthesis from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and propargyl bromide, potential impurities include:

  • Unreacted 4-hydroxy-3-methoxybenzaldehyde: This starting material is more polar than the product.

  • Unreacted propargyl bromide: This is a less polar impurity.

  • Vanillic acid: Oxidation of the aldehyde group of the starting material or product can lead to the corresponding carboxylic acid, which is a highly polar impurity.

Q4: My purified product is a yellow solid. Is this expected?

A4: Yes, the literature describes this compound as a yellow solid.[4]

Q5: How can I monitor the progress of my column chromatography?

A5: The separation can be monitored by collecting fractions and analyzing them using TLC.[3] Spot each fraction on a TLC plate, elute with the solvent system used for the column, and visualize the spots under a UV lamp. Combine the fractions that contain your pure product.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on preliminary TLC analysis of your crude product.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane:ethyl acetate 9:1).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles trapped within the stationary phase.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

  • Carefully load the sample solution onto the top of the silica gel bed.

  • Add another thin layer of sand on top of the sample.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial non-polar solvent system (e.g., hexane:ethyl acetate 9:1).

  • Gradually increase the polarity of the eluent as the column runs. This can be done in a stepwise manner (e.g., 9:1 -> 4:1 -> 2:1 hexane:ethyl acetate) or as a continuous gradient.

  • Collect fractions of a suitable volume in test tubes or other appropriate containers.

5. Monitoring and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides estimated quantitative data for the purification of this compound based on typical results for similar aromatic aldehydes.

Parameter Typical Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (starting) Hexane:Ethyl Acetate (4:1 v/v)
Estimated Rf Value ~0.3 in Hexane:Ethyl Acetate (4:1)
Typical Yield 70-85%
Achievable Purity >98% (by HPLC/NMR)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis of Crude Product column_packing Column Packing with Silica Gel tlc_analysis->column_packing sample_prep Dissolve Crude Product column_packing->sample_prep sample_loading Sample Loading onto Column sample_prep->sample_loading elution Elution with Solvent Gradient sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified Product evaporation->final_product

References

Technical Support Center: O-propargylation of Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the O-propargylation of vanillin.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the O-propargylation of vanillin?

The O-propargylation of vanillin is a Williamson ether synthesis.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] First, a base is used to deprotonate the phenolic hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the propargyl halide (e.g., propargyl bromide), displacing the halide and forming the desired propargyl ether.[1][3]

Q2: What are the most common side reactions observed during the O-propargylation of vanillin?

The primary side reactions include:

  • C-alkylation: The vanillin phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. This can lead to the formation of C-alkylated byproducts alongside the desired O-alkylated product.[1]

  • Elimination: The base used in the reaction can promote the elimination of HBr from the propargyl bromide, leading to the formation of allene or propyne. This is more likely with sterically hindered substrates or at higher temperatures.[1][2]

  • Cannizzaro Reaction: Since vanillin lacks an alpha-hydrogen, it can undergo a disproportionation reaction in the presence of a strong base. This results in the formation of both vanillyl alcohol and vanillic acid.[4]

  • Aldol Condensation: If acetone is used as a solvent, the basic conditions can catalyze aldol condensation and addition reactions, leading to a highly contaminated product.[5]

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete deprotonation: The base may not be strong enough to fully deprotonate the vanillin. Using a stronger base or ensuring anhydrous conditions can help.

  • Side reactions: The formation of byproducts (see Q2) will consume starting materials and reduce the yield of the desired product. Optimizing reaction conditions to minimize these side reactions is crucial.[6]

  • Suboptimal reaction conditions: The reaction time, temperature, and solvent can all impact the yield. These parameters should be carefully optimized.[7][8]

  • Losses during workup and purification: Significant product loss can occur during extraction, washing, and chromatography steps.[6]

Q4: How can I purify the final product, 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde?

Purification is typically achieved through column chromatography on silica gel.[9] A common eluent system is a mixture of ethyl acetate and hexane or petroleum ether.[9][10] Recrystallization from a suitable solvent system, such as diethyl ether, can also be employed to obtain a pure, crystalline product.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or no product formation Incomplete reaction- Ensure the use of a suitable base (e.g., K₂CO₃, NaH) to fully deprotonate the vanillin. - Increase the reaction time or temperature, monitoring the reaction progress by TLC. - Use a more reactive propargyl halide (e.g., propargyl bromide or iodide).
Poor quality reagents- Use freshly distilled or high-purity vanillin and propargyl bromide. - Ensure the solvent is anhydrous, as water can quench the phenoxide.
Presence of multiple spots on TLC, even after extended reaction time Competing side reactions- C-alkylation: Use a polar aprotic solvent like DMF or acetone to favor O-alkylation. - Elimination: Use a less hindered base and maintain a moderate reaction temperature. - Cannizzaro reaction: Avoid using strong bases like NaOH. Opt for milder bases such as K₂CO₃.[4]
Formation of a dark, tarry substance Polymerization or degradation- This can occur at high temperatures. Reduce the reaction temperature. - Degas the solvent to remove oxygen, which can promote oxidative side reactions.
Product is an oil and does not crystallize Presence of impurities- Purify the product using silica gel column chromatography.[4][9] - Attempt recrystallization from different solvent systems.
Aldehyde group has reacted Undesired reaction with the aldehyde- Under strongly basic conditions, the Cannizzaro reaction can occur. Use a milder base.[4] - If using acetone as a solvent, aldol reactions can be a problem; switch to a non-ketonic solvent like DMF or acetonitrile.[5]

Data Presentation

Table 1: Summary of Reaction Conditions for O-propargylation of 4-Hydroxybenzaldehyde/Vanillin

Starting Material Base Solvent Temperature Time (h) Yield (%) Reference
4-HydroxybenzaldehydeK₂CO₃AcetoneReflux (~60°C)893[9]
4-HydroxybenzaldehydeK₂CO₃AcetoneReflux (~60°C)583[11]
VanillinK₂CO₃DMF80°C495N/A

Note: The 95% yield for vanillin is a representative value from common laboratory practices, though a direct citation with this exact value was not found in the initial search.

Experimental Protocols

Protocol 1: O-propargylation of 4-Hydroxybenzaldehyde

This protocol is adapted from a literature procedure.[9]

  • To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (2.44 g, 20 mmol), potassium carbonate (2.76 g, 20 mmol), and acetone (30 mL).

  • Add propargyl bromide (1.49 mL, 20 mmol) to the mixture.

  • Reflux the reaction mixture for 8 hours.

  • After cooling to room temperature, extract the mixture twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (5:1) eluent system to yield the product as a yellow oil.

Protocol 2: O-propargylation of Vanillin

This protocol is based on a general procedure for Williamson ether synthesis with phenolic compounds.

  • In a round-bottom flask, dissolve vanillin (3.04 g, 20 mmol) in 40 mL of anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (4.14 g, 30 mmol) to the solution.

  • Slowly add propargyl bromide (2.2 mL, 24 mmol) to the stirred suspension.

  • Heat the reaction mixture to 80°C and maintain for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane:ethyl acetate gradient) to obtain 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.

Visualizations

O_propargylation_of_Vanillin Vanillin Vanillin Phenoxide Vanillin Phenoxide Vanillin->Phenoxide + Base SideProduct3 Vanillyl Alcohol + Vanillic Acid Vanillin->SideProduct3 Cannizzaro (strong base) Base Base (e.g., K₂CO₃) Base->Phenoxide Product 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde Phenoxide->Product + Propargyl Bromide (SN2) SideProduct1 C-alkylated Vanillin Phenoxide->SideProduct1 C-alkylation PropargylBromide Propargyl Bromide PropargylBromide->Product SideProduct2 Allene/Propyne PropargylBromide->SideProduct2 Elimination

Caption: Reaction pathway for the O-propargylation of vanillin and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Base, Solvent, Temp.) Start->CheckConditions AnalyzeByproducts Identify Side Products (TLC, NMR, MS) Start->AnalyzeByproducts OptimizeBase Use Milder Base (e.g., K₂CO₃) to avoid Cannizzaro CheckConditions->OptimizeBase OptimizeSolvent Use Aprotic Solvent (DMF, Acetone) to favor O-alkylation CheckConditions->OptimizeSolvent OptimizeTemp Lower Temperature to Reduce Elimination/Degradation CheckConditions->OptimizeTemp AnalyzeByproducts->OptimizeBase AnalyzeByproducts->OptimizeSolvent AnalyzeByproducts->OptimizeTemp Purification Optimize Purification (Column Chromatography) OptimizeBase->Purification OptimizeSolvent->Purification OptimizeTemp->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting common issues in the O-propargylation of vanillin.

References

Technical Support Center: Purification of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent even at low temperatures.- Try a different solvent or a solvent mixture. Ethanol or a mixture of ethanol and water is a good starting point. - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Oily Product Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization.- Add a small amount of a non-polar solvent (anti-solvent) like hexane or heptane to the solution to induce precipitation. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Use a seed crystal from a previous successful crystallization.
Product is not Pure After a Single Recrystallization The crude product contains a high level of impurities that are co-crystallizing with the desired compound.- Perform a second recrystallization. - Consider purifying the crude product by column chromatography before recrystallization.
Poor Separation During Column Chromatography The chosen eluent system is not providing adequate separation of the product from impurities.- Optimize the eluent system by running thin-layer chromatography (TLC) with different solvent ratios (e.g., varying ratios of hexane and ethyl acetate). A common starting point for similar compounds is a 7:3 mixture of n-hexane:ethyl acetate. - Ensure the silica gel is properly packed to avoid channeling.
Product Elutes with Impurities from the Column Impurities have similar polarity to the product.- Use a shallower solvent gradient during column chromatography to improve resolution. - Consider using a different stationary phase for chromatography if silica gel is not effective.
Yellow or Brownish Product Presence of colored impurities, possibly from the starting material (vanillin) or side reactions.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization to remove colored impurities. - Ensure the starting vanillin is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials, namely 4-hydroxy-3-methoxybenzaldehyde (vanillin) and the propargylating agent (e.g., propargyl bromide or chloride). Side products from the Williamson ether synthesis can also be present, although specific byproducts for this reaction are not extensively documented in readily available literature. Impurities from the starting vanillin, such as vanillyl alcohol, vanillic acid, and isovanillin, could also potentially be carried through the synthesis.

Q2: What is the recommended method for purifying crude this compound?

A2: Both recrystallization and column chromatography are effective methods. Recrystallization from ethanol is a commonly cited method for purifying similar aryl propargyl ethers and has been reported for the purification of 4-(prop-2-ynyloxy)benzaldehyde. For higher purity or to remove closely related impurities, column chromatography on silica gel using a hexane/ethyl acetate eluent system is recommended.

Q3: What is a suitable solvent system for thin-layer chromatography (TLC) analysis?

A3: A mixture of n-hexane and ethyl acetate in a 7:3 ratio has been used for monitoring the synthesis of the related compound 4-(prop-2-ynyloxy)benzaldehyde and should be a good starting point for TLC analysis of this compound.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is expected to be a solid. While the exact color is not consistently reported, a white to off-white or pale yellow crystalline solid is typical for purified aromatic aldehydes. The melting point has been reported to be around 88-90 °C.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. The identity of the compound can be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. Mass spectrometry (MS) can be used to confirm the molecular weight.

Experimental Protocols

Recrystallization from Ethanol

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while gently heating on a hot plate until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin eluting the column with a non-polar solvent system, such as 95:5 n-hexane:ethyl acetate.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, etc.).

  • Collect fractions and monitor the separation using TLC. A common visualization method is a UV lamp.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification MethodInitial Purity (Crude)Final PurityReference
Recrystallization (Ethanol)Not specified>98% (typical)General knowledge
Column Chromatography (Silica Gel)Not specified>99% (typical)General knowledge

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity & Identity Confirmation start Crude Product (this compound + Impurities) recrystallization Recrystallization (Ethanol) start->recrystallization Option 1 column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) start->column_chromatography Option 2 analysis Purity Check (HPLC, MP) Identity Check (NMR, IR, MS) recrystallization->analysis column_chromatography->analysis end Pure Product analysis->end troubleshooting_logic start Purification Attempt low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No solution_low_yield Adjust Solvent Slow Cooling low_yield->solution_low_yield Yes impure_product Product Impure? oily_product->impure_product No solution_oily Add Anti-solvent Scratch Flask Use Seed Crystal oily_product->solution_oily Yes successful_purification Successful Purification impure_product->successful_purification No solution_impure Repeat Purification Use Alternative Method impure_product->solution_impure Yes solution_low_yield->start solution_oily->start solution_impure->start

Improving the stability of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Compound degradation in stock solution or during the experiment.1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 3. Protect solutions from light and store at the recommended temperature (2-8°C, under an inert atmosphere). 4. Verify compound integrity using an analytical method like HPLC before use.[1]
Appearance of a new peak in HPLC analysis, particularly at a shorter retention time. Acid-catalyzed cleavage of the propargyl ether linkage, potentially forming 3-methoxy-4-hydroxybenzaldehyde (vanillin).1. Ensure all solvents and reagents are neutral or buffered to a pH between 4 and 8.[2] 2. Avoid strong acidic conditions during your experimental setup.[3] 3. If acidic conditions are necessary, minimize exposure time and temperature.
Appearance of a new peak in HPLC analysis, potentially at a longer retention time. Oxidation of the aldehyde group to a carboxylic acid (3-methoxy-4-prop-2-ynyloxy-benzoic acid).1. Use freshly distilled or high-purity solvents to minimize peroxide impurities. 2. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxygen.[1] 3. Avoid unnecessary exposure to air and light.[4][5]
Color change in the compound solution (e.g., yellowing). Photodegradation or oxidation of the benzaldehyde moiety.[1]1. Store the compound and its solutions in amber vials or wrap containers in aluminum foil.[1] 2. Prepare solutions fresh before use whenever possible.[1]
Formation of a precipitate in the experimental medium. Poor compound solubility or degradation into a less soluble product. Polymerization of the aldehyde or propargyl group.1. Confirm the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system.[1] 2. Consider using a different solvent or a solubilizing agent.[1] 3. Perform a solubility test before conducting the main experiment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Acid-catalyzed hydrolysis of the propargyl ether bond: This can occur under strong acidic conditions, leading to the formation of 3-methoxy-4-hydroxybenzaldehyde (vanillin) and propargyl alcohol.[3]

  • Oxidation of the aldehyde group: The aldehyde functional group is susceptible to oxidation, which converts it to the corresponding carboxylic acid (3-methoxy-4-prop-2-ynyloxy-benzoic acid). This can be initiated by air, light, or oxidizing impurities in solvents.[2][6]

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions fresh. If storage is necessary, use a high-purity, anhydrous solvent (e.g., DMSO or acetonitrile), store in amber vials at -20°C, and aliquot to avoid multiple freeze-thaw cycles.[1]

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most reliable method for monitoring the stability is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1] A validated HPLC method can separate the intact compound from its potential degradation products.

Q5: What is a forced degradation study and how can it help me?

A5: A forced degradation or stress study exposes the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and intense light) to deliberately induce degradation.[3][7] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[3][6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound. Method optimization and validation are required for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient 0-20 min: 30-70% B 20-25 min: 70-30% B 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 277 nm
Injection Volume 10 µL

Data Presentation

The following table presents hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile.

Stress Condition Duration (hours) % Assay of Parent Compound % Total Degradation Major Degradant(s)
0.1 M HCl (60°C) 2485.214.83-methoxy-4-hydroxybenzaldehyde
0.1 M NaOH (60°C) 2492.57.53-methoxy-4-prop-2-ynyloxy-benzoic acid, other unidentified polar degradants
3% H₂O₂ (RT) 2488.111.93-methoxy-4-prop-2-ynyloxy-benzoic acid
Heat (70°C, solid) 4899.50.5Minor unidentified degradants
Photolytic 2496.33.7Unidentified colored degradants

Visualizations

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic 0.1 M HCl, 60°C prep_stock->acid base Basic 0.1 M NaOH, 60°C prep_stock->base oxidation Oxidative 3% H2O2, RT prep_stock->oxidation thermal Thermal 70°C prep_stock->thermal photo Photolytic >1.2M lux hrs prep_stock->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data_analysis Data Analysis and Degradation Pathway Identification hplc->data_analysis

References

Technical Support Center: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is resulting in a low yield. What are the common causes?

Low yields in CuAAC reactions can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality: Impurities in either the this compound or the azide coupling partner can interfere with the reaction. Azides, in particular, can be unstable.[1]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]

  • Ligand Issues: The choice and concentration of a stabilizing ligand for the copper catalyst are crucial. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[2]

  • Low Reactant Concentration: Very low concentrations of either the azide or alkyne can lead to a significant drop in the reaction rate.[1]

Q2: What is the optimal solvent for click reactions with this compound?

The choice of solvent can significantly impact the reaction rate and yield. Generally, polar solvents are preferred for CuAAC reactions. A mixture of water with organic co-solvents like t-butanol, DMSO, or THF is commonly used to accommodate both hydrophilic and hydrophobic reactants. For poorly soluble substrates, increasing the proportion of the organic co-solvent can be beneficial.[1]

Q3: How can I prevent the inactivation of the copper catalyst?

To maintain the active Cu(I) state of the catalyst, consider the following:

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. It is crucial to use a freshly prepared solution of sodium ascorbate as it can oxidize over time.

  • Utilize a Stabilizing Ligand: Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[3] A ligand-to-copper ratio of 1:1 to 5:1 is often recommended, with higher ratios being beneficial for sensitive substrates.[1]

  • Work Under an Inert Atmosphere: For particularly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere (e.g., nitrogen or argon) provides the best protection against oxygen.

Q4: What are common side reactions to be aware of, and how can they be minimized?

The primary side reaction is the oxidative homocoupling of this compound (Glaser coupling). To minimize this:

  • Ensure a Reducing Environment: Use a sufficient excess of sodium ascorbate and degas your solvents to remove dissolved oxygen.

  • Optimize Catalyst Concentration: Use the lowest effective concentration of the copper catalyst.

Another potential issue, particularly at elevated temperatures, is the cleavage of the propargyl ether bond. It is therefore advisable to conduct the reaction at or near room temperature unless optimization studies suggest otherwise.

Q5: What is the recommended order of addition for the reagents?

The order of reagent addition can be critical to prevent the precipitation of copper species. A recommended order is:

  • Dissolve this compound and the azide partner in the chosen solvent system.

  • Add the copper-stabilizing ligand.

  • Add the Cu(II) salt solution (e.g., CuSO₄).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Troubleshooting Guide

Below is a summary of common problems, their potential causes, and recommended solutions when using this compound in CuAAC reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II))Use freshly prepared sodium ascorbate solution. Degas all solvents. Work under an inert atmosphere.
Poor solubility of reactantsUse a co-solvent such as DMSO, DMF, or t-BuOH to improve solubility.[1]
Inappropriate ligand or ligand-to-copper ratioUse a stabilizing ligand like THPTA or TBTA. Vary the ligand-to-copper ratio from 1:1 to 5:1.[1]
Inhibitory buffer componentsAvoid Tris-based buffers. Use buffers like PBS or HEPES.[2]
Presence of Side Products (e.g., Alkyne Dimer) Oxidative homocoupling (Glaser coupling)Ensure a sufficient excess of sodium ascorbate is present throughout the reaction. Degas solvents thoroughly.
Reaction is Sluggish or Stalls Low reactant concentrationIncrease the concentration of the limiting reagent if possible.
Suboptimal temperatureWhile most CuAAC reactions proceed well at room temperature, gentle heating (e.g., to 37°C) may sometimes be beneficial.[1]
Difficulty in Product Purification Residual copper catalystWash the reaction mixture with a solution of a copper chelator like EDTA.
Similar polarity of product and starting materialsOptimize the solvent system for chromatographic separation. Consider precipitation or crystallization as an alternative purification method.

Data Presentation: Illustrative Reaction Parameters

The following table provides an overview of how different reaction parameters can influence the outcome of a CuAAC reaction. The data presented are representative for aromatic alkynes and should be used as a starting point for optimization with this compound.

Parameter Condition A Condition B Condition C Expected Outcome & Remarks
Solvent System THF:H₂O (1:1)DMSO:H₂O (1:1)t-BuOH:H₂O (1:1)Polar aprotic co-solvents like DMSO and THF often lead to higher yields and faster reaction rates. The choice depends on the solubility of the specific azide partner.
Catalyst System CuSO₄ / Sodium AscorbateCuI[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂The in-situ generation of Cu(I) from CuSO₄ and sodium ascorbate is the most common and convenient method. Pre-formed Cu(I) salts like CuI can also be effective. Specialized catalysts may offer higher turnover numbers.[4]
Ligand NoneTHPTA (5 mol%)TBTA (5 mol%)The use of a ligand generally accelerates the reaction and protects the catalyst from oxidation, leading to higher and more consistent yields. THPTA is ideal for aqueous systems.
Temperature Room Temperature40 °C60 °CMost CuAAC reactions proceed efficiently at room temperature. Increased temperature can sometimes increase the rate but may also lead to degradation of reagents or side reactions.
Reaction Time 1 hour4 hours12 hoursReaction times are typically between 1 to 12 hours. The reaction should be monitored by TLC or LC-MS to determine the point of completion.[5]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a general guideline for a small-scale reaction and should be optimized for specific substrates.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Deionized water and t-Butanol (or other suitable organic co-solvent)

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq.) and the azide coupling partner (1.0-1.2 eq.) in a 1:1 mixture of t-butanol and deionized water.

  • In a separate vial, prepare a stock solution of THPTA in deionized water.

  • In another vial, prepare a stock solution of CuSO₄·5H₂O in deionized water.

  • Add the THPTA solution to the reaction mixture (a 5:1 molar ratio of ligand to copper is recommended).

  • Add the CuSO₄·5H₂O solution to the reaction mixture (typically 1-5 mol% of the limiting reagent).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water (typically 10-20 mol%).

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Flowchart for CuAAC Reactions

G start Reaction Start check_yield Low or No Yield? start->check_yield check_catalyst Check Catalyst System: - Fresh Sodium Ascorbate? - Degassed Solvents? - Inert Atmosphere? check_yield->check_catalyst Yes side_products Side Products Observed? check_yield->side_products No check_solubility Check Solubility: - Are all reagents dissolved? check_catalyst->check_solubility add_cosolvent Add Co-solvent (DMSO, THF) check_solubility->add_cosolvent No check_ligand Check Ligand: - Using a stabilizing ligand? - Correct Ligand:Cu ratio? check_solubility->check_ligand Yes add_cosolvent->start optimize_ligand Optimize Ligand/Ratio check_ligand->optimize_ligand No other_issues Consult Further Literature check_ligand->other_issues Yes optimize_ligand->start glaser_coupling Alkyne Dimer (Glaser Coupling)? side_products->glaser_coupling Yes success Successful Reaction side_products->success No increase_ascorbate Increase Sodium Ascorbate Concentration & Degas glaser_coupling->increase_ascorbate Yes glaser_coupling->other_issues No increase_ascorbate->start G cluster_synthesis Probe Synthesis cluster_application Biological Application alkyne This compound click_reaction CuAAC Click Reaction (CuSO4, NaAsc, Ligand) alkyne->click_reaction azide Azide-Fluorophore azide->click_reaction probe Fluorescent Probe click_reaction->probe conjugation Conjugation Reaction (e.g., Schiff Base Formation) probe->conjugation biomolecule Target Biomolecule (e.g., Protein with aldehyde-reactive group) biomolecule->conjugation labeled_biomolecule Fluorescently Labeled Biomolecule conjugation->labeled_biomolecule imaging Cellular Imaging / Assay labeled_biomolecule->imaging

References

Technical Support Center: Synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I still have a significant amount of the starting material, vanillin, remaining. What could be the issue?

A1: Incomplete conversion of vanillin is a common issue and can be attributed to several factors:

  • Insufficient Base: The reaction, a Williamson ether synthesis, requires a base to deprotonate the phenolic hydroxyl group of vanillin, forming the more nucleophilic phenoxide. If the base is not strong enough or used in an insufficient amount, the deprotonation will be incomplete, leading to a slower and incomplete reaction.

  • Poor Quality Reagents: The purity of both vanillin and propargyl bromide is crucial. Impurities in vanillin can interfere with the reaction, while degraded propargyl bromide will be less reactive.

  • Reaction Temperature: While heating can increase the reaction rate, temperatures that are too low may result in a sluggish reaction.

  • Reaction Time: The reaction may simply need more time to go to completion.

Troubleshooting Steps:

  • Choice and Amount of Base: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃), and that it is anhydrous. Use at least a stoichiometric equivalent, and often a slight excess (e.g., 1.2-1.5 equivalents) is beneficial.

  • Reagent Quality: Use freshly purified vanillin and propargyl bromide. Propargyl bromide can be unstable and should be stored properly.

  • Optimize Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). A common temperature range for this reaction is 50-80 °C.

  • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extend the reaction time and continue to monitor by TLC until the vanillin spot is no longer visible.

Q2: I've observed the formation of by-products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The most probable by-products in this synthesis arise from side reactions involving the starting materials.

  • Cannizzaro Reaction of Vanillin: Under basic conditions, vanillin, which lacks an alpha-hydrogen, can undergo a disproportionation reaction known as the Cannizzaro reaction. This results in the formation of vanillyl alcohol and vanillic acid.[1]

  • Self-Condensation/Polymerization of Propargyl Bromide: Propargyl bromide can undergo self-reaction, particularly at higher temperatures or in the presence of certain metals, though this is less common under typical Williamson ether synthesis conditions.

  • C-Alkylation: While O-alkylation is the major pathway, a small amount of C-alkylation on the aromatic ring of vanillin can occur, leading to isomeric by-products.

Troubleshooting and Minimization Strategies:

  • To Minimize the Cannizzaro Reaction:

    • Use a Milder Base: Employ a weaker base like potassium carbonate instead of stronger bases like sodium hydroxide.

    • Control Temperature: Avoid excessively high temperatures, as the Cannizzaro reaction is often favored at elevated temperatures.

    • Slow Addition of Base: Adding the base portion-wise can help to keep its concentration low at any given time.

  • To Minimize Propargyl Bromide Side Reactions:

    • Use a Stoichiometric Amount: Avoid a large excess of propargyl bromide.

    • Maintain Moderate Temperatures: Do not overheat the reaction mixture.

  • To Minimize C-Alkylation:

    • Solvent Choice: Using a polar aprotic solvent like acetone or DMF generally favors O-alkylation over C-alkylation.

Q3: My final product is difficult to purify, and I'm struggling to remove the by-products. What purification strategies are recommended?

A3: Purification of this compound typically involves removing unreacted starting materials and the aforementioned by-products.

  • Vanillic Acid Removal: Vanillic acid, being acidic, can be easily removed by a basic wash during the workup. Extracting the crude product into an organic solvent (e.g., ethyl acetate) and then washing with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will selectively remove the acidic by-product into the aqueous layer.

  • Vanillyl Alcohol and Unreacted Vanillin Removal: Both vanillyl alcohol and unreacted vanillin are more polar than the desired product. They can be effectively separated by column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexane is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective final purification step to obtain a highly pure product.

Quantitative Data Summary

The formation of by-products is highly dependent on the specific reaction conditions employed. The following table summarizes potential by-product yields under different hypothetical conditions to illustrate the impact of reaction parameters. Note: These are illustrative values and actual results may vary.

BaseTemperature (°C)Reaction Time (h)Vanillin Conversion (%)Desired Product Yield (%)Vanillyl Alcohol/Vanillic Acid Yield (%)
K₂CO₃606>95~85-90<5
NaOH804>98~60-70~20-30[1]
K₂CO₃4012~80~75<5
Cs₂CO₃604>95~90<3

Experimental Protocol

Synthesis of this compound

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Propargyl bromide (80% in toluene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of vanillin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (around 60°C) and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After the completion of the reaction (typically 4-6 hours, as indicated by the disappearance of the vanillin spot on TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Byproduct_Troubleshooting Troubleshooting By-product Formation cluster_synthesis Synthesis of this compound cluster_byproducts By-product Identification and Mitigation cluster_solutions Troubleshooting Strategies Start Reaction Mixture Analysis Byproducts_Detected By-products Detected? Start->Byproducts_Detected No_Byproducts Reaction Successful Byproducts_Detected->No_Byproducts No Identify_Byproduct Identify By-product(s) Byproducts_Detected->Identify_Byproduct Yes Cannizzaro Vanillyl Alcohol & Vanillic Acid Identify_Byproduct->Cannizzaro C_Alkylation C-Alkylated Isomer Identify_Byproduct->C_Alkylation Propargyl_Side_Reaction Propargyl Dimer/Polymer Identify_Byproduct->Propargyl_Side_Reaction Solution_Cannizzaro Use Milder Base (K₂CO₃) Lower Reaction Temperature Slow Base Addition Cannizzaro->Solution_Cannizzaro Solution_C_Alkylation Use Polar Aprotic Solvent (Acetone/DMF) Optimize Temperature C_Alkylation->Solution_C_Alkylation Solution_Propargyl Use Stoichiometric Propargyl Bromide Avoid High Temperatures Propargyl_Side_Reaction->Solution_Propargyl

Caption: Troubleshooting workflow for identifying and mitigating by-products.

References

Technical Support Center: Recrystallization of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. Please note the discrepancy in the reported melting points, which could be due to different crystalline forms (polymorphs) or impurities.

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₃PubChem
Molecular Weight190.19 g/mol PubChem
Physical FormSolidSigma-Aldrich
Melting Point95 °CChemicalBook
Melting Point185 °C (458 K)ResearchGate
AppearanceWhite to off-white solidChemicalBook
Storage2-8°C, stored under nitrogenSigma-Aldrich, ChemicalBook

Troubleshooting Recrystallization: FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound. This compound is an aromatic aldehyde with moderate polarity. Based on the structure, suitable single solvents could be ethanol, methanol, ethyl acetate, or toluene. If a single solvent is ineffective, a mixed solvent system may be necessary. For example, you could dissolve the compound in a small amount of a "good" solvent (like dichloromethane or acetone) at an elevated temperature and then slowly add a "poor" solvent (like hexane or water) until the solution becomes slightly cloudy (the cloud point). Then, allow the solution to cool slowly.[1]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A2: This is a common issue that can arise from several factors:

  • Too much solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound fully dissolved even at lower temperatures.[2][3][4] To fix this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature. To induce crystallization, you can try:

    • Scratching the inner surface of the flask with a glass rod just below the solvent level. This creates nucleation sites for crystal growth.[3][4]

    • Adding a seed crystal of the pure compound, if available.[4]

  • Slow crystallization kinetics: Some compounds are slow to crystallize. You can try cooling the solution in an ice bath to further decrease the solubility and promote crystal formation.

Q3: My compound has "oiled out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[5] Given the conflicting reported melting points, this could be a potential issue. To address this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation and then allow it to cool very slowly.[2]

  • Change the solvent system: Consider using a different solvent or a mixed solvent system with a lower boiling point.[5]

  • Slow down the cooling process: Insulate the flask to ensure very gradual cooling. This can be achieved by placing the flask in a warm water bath and allowing both to cool to room temperature together.[5]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned, excess solvent will retain a significant amount of your product in the mother liquor.[3] Use the minimum amount of hot solvent necessary for dissolution.

  • Premature crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), you will lose product. Ensure your filtration apparatus is pre-heated.[5]

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath can help increase the yield after the solution has cooled to room temperature.[3]

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[3]

Q5: The recrystallized product is not pure. What went wrong?

A5: The goal of recrystallization is purification. If the product is still impure, consider the following:

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[2] Allow for slow, undisturbed cooling.

  • Insoluble impurities: If there were insoluble impurities in your crude product, they should have been removed by hot filtration before cooling.

  • Soluble impurities: If the impurities have similar solubility profiles to your product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.

Experimental Protocol: Recrystallization of this compound

Disclaimer: The following is a general protocol based on the chemical properties of similar compounds. Optimization may be required.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents for aromatic aldehydes include ethanol, methanol, and ethyl acetate. A mixed solvent system like ethanol/water or dichloromethane/hexane may also be effective.
  • An ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath).
  • Continue adding small portions of the hot solvent until the compound just completely dissolves. Avoid adding an excess of solvent.[3]

3. (Optional) Hot Filtration:

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.[5]

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
  • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

6. Drying:

  • Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

7. Analysis:

  • Determine the melting point of the recrystallized product. A sharp melting point close to one of the reported values (95 °C or 185 °C) indicates high purity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Compound Oils Out cool->oil_out Alternative Outcome no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot No Crystals no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot Oiling Out oil_out->troubleshoot_oil evaporate Evaporate Some Solvent troubleshoot_no_crystals->evaporate scratch Scratch Flask / Add Seed Crystal troubleshoot_no_crystals->scratch reheat Reheat and Add More Solvent troubleshoot_oil->reheat evaporate->cool scratch->cool slow_cool Cool Slowly reheat->slow_cool slow_cool->cool

References

Challenges in the characterization of O-propargyl vanillin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-propargyl vanillin derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis

Question 1: My O-propargylation of vanillin is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in the O-propargylation of vanillin, a Williamson ether synthesis, is a frequent issue. A systematic evaluation of reagents and reaction conditions can often resolve the problem.

Troubleshooting Steps:

  • Reagent Quality:

    • Vanillin: Ensure the vanillin is pure and dry. Impurities can react with the base or propargyl bromide.

    • Propargyl Bromide: This reagent can degrade over time. It is advisable to use a fresh bottle or purify it by distillation before use. Commercial propargyl bromide is often stabilized with substances like magnesium oxide.

    • Base: The choice and quality of the base are critical. Use a fresh, anhydrous base. Potassium carbonate (K₂CO₃) is commonly used, but stronger bases like sodium hydride (NaH) may be necessary if deprotonation of the phenolic hydroxyl is incomplete.

    • Solvent: Use anhydrous solvents. Aprotic polar solvents such as dimethylformamide (DMF) or acetone are generally effective for Sₙ2 reactions with propargyl halides.

  • Reaction Conditions:

    • Base and Solvent Selection: The combination of base and solvent is crucial. For vanillin, a moderately weak base like K₂CO₃ in DMF or acetone is a good starting point. If the reaction is sluggish, consider a stronger base like NaH in an anhydrous solvent like THF.

    • Temperature: The reaction is typically run at room temperature to slightly elevated temperatures (e.g., 50-60 °C). Be cautious, as excessive heat can lead to the decomposition of propargyl bromide and potential side reactions.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times may lead to byproduct formation.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: Besides the desired O-propargyl vanillin, several side products can form during the reaction.

  • Unreacted Vanillin: Incomplete reaction will leave starting material. This can be due to insufficient base, inactive propargyl bromide, or short reaction times.

  • C-Alkylated Products: While O-alkylation is generally favored for phenols, some C-alkylation at the ortho position to the hydroxyl group can occur, leading to isomeric byproducts.

  • Products of Propargyl Bromide Decomposition: Propargyl bromide can undergo self-condensation or other reactions, especially at elevated temperatures.

  • Cannizzaro Reaction Byproducts: If a strong base like NaOH is used in an aqueous or protic environment, vanillin can undergo a Cannizzaro reaction to yield vanillyl alcohol and vanillic acid.[1] It is best to use a non-nucleophilic base in an aprotic solvent.

Below is a troubleshooting workflow for a low-yield O-propargylation reaction:

G Troubleshooting Low-Yield O-Propargylation start Low Yield or No Reaction reagent_check Check Reagent Purity and Integrity (Vanillin, Propargyl Bromide, Base, Solvent) start->reagent_check conditions_check Evaluate Reaction Conditions (Base/Solvent Combination, Temperature, Time) reagent_check->conditions_check Reagents OK sub_reagent Use fresh/purified reagents. Ensure anhydrous conditions. reagent_check->sub_reagent tlc_analysis Analyze TLC for Side Products conditions_check->tlc_analysis Conditions Optimized sub_conditions Try stronger base (e.g., NaH). Optimize temperature and reaction time. conditions_check->sub_conditions purification_issue Consider Purification Challenges tlc_analysis->purification_issue Byproducts Identified sub_tlc Identify spots (starting material, product, byproducts). Consider C-alkylation. tlc_analysis->sub_tlc sub_purification Optimize chromatography conditions. purification_issue->sub_purification

Caption: Troubleshooting workflow for low-yield O-propargylation.

Characterization

Question 3: I have obtained a product. How can I confirm it is O-propargyl vanillin using NMR spectroscopy?

Answer: ¹H and ¹³C NMR are powerful tools for confirming the structure. Below is a table with expected chemical shifts for O-propargyl vanillin based on data from similar compounds.

Proton/Carbon Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm) Notes
Aldehyde (-CHO)~9.8 (s, 1H)~191Singlet, downfield due to the carbonyl group.
Aromatic (Ar-H)~7.4 (m, 2H), ~7.0 (d, 1H)~110-155Complex splitting pattern in the aromatic region.
Methoxy (-OCH₃)~3.9 (s, 3H)~56Characteristic singlet for the methoxy group.
Propargyl (-OCH₂C≡CH)~4.8 (d, 2H)~56Methylene protons adjacent to the ether oxygen. May show long-range coupling to the acetylenic proton.[2]
Acetylenic (-C≡CH)~2.5 (t, 1H)~76 (C≡CH), ~78 (C≡CH)Acetylenic proton, typically a triplet due to coupling with the methylene protons.[2]

Key indicators of successful propargylation in the ¹H NMR spectrum are:

  • The disappearance of the phenolic -OH proton signal (which is broad and can appear over a wide range of chemical shifts).

  • The appearance of a doublet around 4.8 ppm for the -OCH₂- protons.

  • The appearance of a triplet around 2.5 ppm for the terminal alkyne proton.

Question 4: What are the expected key fragments in the mass spectrum of O-propargyl vanillin?

Answer: The mass spectrum will provide the molecular weight and fragmentation pattern. For O-propargyl vanillin (C₁₁H₁₀O₃), the expected molecular weight is 190.06 g/mol .

Expected Fragmentation Pattern:

m/z Proposed Fragment Notes
190[M]⁺Molecular ion peak.
189[M-H]⁺Loss of a hydrogen radical.
151[M-C₃H₃]⁺Cleavage of the propargyl group. This would result in a vanillin radical cation, which readily loses a hydrogen to form the stable pyrylium-type cation at m/z 151, often the base peak for vanillin itself.
136[M-C₃H₃-CH₃]⁺Subsequent loss of a methyl radical from the methoxy group of the m/z 151 fragment.
123[M-C₃H₃-CO]⁺Loss of carbon monoxide from the aldehyde of the m/z 151 fragment.

The fragmentation will likely be dominated by the cleavage of the ether bond, leading to fragments characteristic of the vanillin core.

G Predicted MS Fragmentation of O-Propargyl Vanillin M O-Propargyl Vanillin [M]⁺ (m/z 190) M_H [M-H]⁺ (m/z 189) M->M_H - H• Vanillin_ion Vanillin radical cation (m/z 152) M->Vanillin_ion - C₃H₂• Base_peak [Vanillin-H]⁺ (m/z 151) Vanillin_ion->Base_peak - H• Fragment1 Loss of CH₃ (m/z 136) Base_peak->Fragment1 - CH₃• Fragment2 Loss of CO (m/z 123) Base_peak->Fragment2 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Purification

Question 5: I am having trouble purifying my O-propargyl vanillin derivative by column chromatography. What conditions should I try?

Answer: Purification can be challenging due to the similar polarities of the starting material (vanillin) and the product.

Troubleshooting Purification:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. For example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. Vanillin is more polar and will elute later than the O-propargyl vanillin product.

    • TLC Monitoring: Use TLC to carefully monitor the fractions to avoid mixing the product with unreacted vanillin.

  • Alternative Purification Methods:

    • Preparative HPLC: For high purity, reversed-phase preparative HPLC can be very effective. A gradient of acetonitrile in water is a common mobile phase.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.

Experimental Protocols

Synthesis of 4-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde (O-propargyl vanillin)

This protocol is adapted from standard Williamson ether synthesis procedures for phenols.

Materials:

  • Vanillin

  • Propargyl bromide (80% solution in toluene is common)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of vanillin (1.0 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

G Synthesis Workflow for O-Propargyl Vanillin start Start dissolve Dissolve Vanillin in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base add_pbr Add Propargyl Bromide add_base->add_pbr react Stir at Room Temperature (Monitor by TLC) add_pbr->react quench Quench with NH₄Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: Experimental workflow for the synthesis of O-propargyl vanillin.

Characterization Methods
  • NMR Spectroscopy:

    • Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze by electrospray ionization (ESI) or electron ionization (EI) mass spectrometry to determine the molecular weight and fragmentation pattern. For purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

  • Chromatography:

    • TLC: Use silica gel plates with a mobile phase of hexane and ethyl acetate (e.g., 3:1 v/v) to monitor the reaction and check the purity of the final product. Visualize spots under UV light.

    • HPLC: For quantitative analysis and high-purity assessment, use a reversed-phase C18 column with a mobile phase gradient of acetonitrile in water. Monitor the elution at a suitable wavelength (e.g., 280 nm).

References

Preventing polymerization of the alkyne group in 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. The information provided is intended to help prevent the unwanted polymerization of the terminal alkyne group and to ensure the stability and purity of the compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization of this compound?

A1: The primary cause of polymerization of terminal alkynes like this compound is an oxidative homocoupling reaction known as Glaser-Hay coupling. This reaction is typically catalyzed by copper ions and is promoted by the presence of oxygen. Exposure to air, heat, and light can accelerate this process, leading to the formation of dimers and higher-order oligomers.

Q2: How can I visually detect if my sample of this compound has started to polymerize?

A2: Fresh, pure this compound is typically a white to off-white solid. The appearance of a yellow or brownish color can be an initial indication of oligomerization or degradation. The product of Glaser coupling is a symmetrical 1,3-diyne, and further polymerization can lead to a mixture of oligomers.

Q3: What are the recommended storage conditions to prevent polymerization?

A3: To minimize the risk of polymerization, this compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen. It is crucial to minimize exposure to air and light.

Q4: Can I store solutions of this compound?

A4: If you need to store the compound in solution, it is recommended to use a degassed solvent and to keep the solution under an inert atmosphere. The stability of the solution will depend on the solvent and the storage conditions. It is best to prepare solutions fresh for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of the solid compound (yellowing/browning) Exposure to air and/or light leading to oxidative polymerization (Glaser-Hay coupling).Discard the discolored solid as it is likely impure. For future prevention, ensure the compound is stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-protected container at 2-8°C.
Unexpected side products in reactions involving the alkyne group Presence of oligomers in the starting material.Purify the starting material by column chromatography before use. Monitor the purity of the starting material regularly by TLC or HPLC.
Inconsistent reaction yields or rates Partial polymerization of the starting material, leading to a lower effective concentration of the monomer.Use fresh, pure this compound for each experiment. If using a previously opened bottle, confirm its purity before use.
Broadening of peaks or appearance of new signals in ¹H NMR spectrum Formation of oligomers. The complex mixture of oligomers can lead to overlapping and broadened signals.While this provides a qualitative indication of polymerization, for quantitative analysis, consider techniques like size-exclusion chromatography (SEC) if available. For routine checks, a clear, sharp ¹H NMR spectrum is a good indicator of purity.

Experimental Protocols

Protocol 1: Proper Storage and Handling of this compound
  • Storage: Upon receipt, immediately store the vial of this compound in a refrigerator at 2-8°C. The vial should be tightly sealed.

  • Inert Atmosphere: For long-term storage, it is highly recommended to place the vial inside a larger, sealed container (e.g., a desiccator or a sealed bag) that has been purged with an inert gas like argon or nitrogen.

  • Handling:

    • When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.

    • If possible, handle the solid inside a glovebox under an inert atmosphere.

    • If a glovebox is not available, minimize the time the vial is open to the air. Quickly weigh the desired amount and immediately reseal the vial.

    • Purge the headspace of the vial with a gentle stream of inert gas before resealing.

Protocol 2: Preparation of a Solution of this compound
  • Solvent Degassing: Before preparing the solution, degas the chosen solvent to remove dissolved oxygen. This can be achieved by bubbling a gentle stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

  • Dissolution: In a clean, dry flask under a positive pressure of inert gas, add the desired amount of this compound.

  • Add the degassed solvent to the flask via a cannula or a syringe.

  • Gently swirl the flask to dissolve the solid. If necessary, gentle warming can be applied, but avoid excessive heat.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container with an inert gas headspace, protected from light, and at a low temperature (if the compound is soluble at that temperature). It is always preferable to use freshly prepared solutions.

Protocol 3: Monitoring for Polymerization using ¹H NMR
  • Sample Preparation: Prepare a dilute solution of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • A pure sample should exhibit sharp, well-defined peaks corresponding to the structure of the monomer.

    • The presence of broad signals, especially in the aromatic and alkyne regions, or the appearance of new, unidentifiable peaks, can indicate the presence of oligomers.

    • Pay close attention to the integration of the terminal alkyne proton. A decrease in its relative integration may suggest that it has reacted.

Visualizations

Polymerization_Pathway Monomer This compound Dimer 1,3-Diyne Dimer Monomer->Dimer Glaser-Hay Coupling Catalyst Cu(I)/O₂ Catalyst->Dimer Oligomers Higher Order Oligomers Dimer->Oligomers Further Polymerization

Caption: Unwanted polymerization of this compound via Glaser-Hay coupling.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_solution Solution Preparation cluster_analysis Purity Check Storage Store at 2-8°C under Inert Atmosphere Warm Warm to Room Temp Storage->Warm Weigh Weigh Quickly Warm->Weigh Purge Purge with Inert Gas Weigh->Purge Purge->Storage Degas Degas Solvent Dissolve Dissolve under Inert Gas Degas->Dissolve NMR ¹H NMR Analysis Dissolve->NMR

Caption: Recommended workflow for handling this compound to prevent polymerization.

Technical Support Center: Catalyst Selection for Reactions Involving 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. The content focuses on the most common reaction involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as a "click" reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for azide-alkyne cycloaddition (click chemistry) using this compound?

A1: The most common and effective catalyst system for the azide-alkyne cycloaddition with propargyl ethers like this compound is a Copper(I) species.[1] This is typically generated in situ from a Copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1][2] This in situ generation is often preferred as it mitigates the rapid oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1]

Q2: Are there alternatives to the standard CuSO₄/sodium ascorbate catalyst system?

A2: Yes, several alternative catalyst systems can be used. These include using a direct Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[1] Additionally, various heterogeneous copper catalysts, such as copper nanoparticles on different supports (e.g., charcoal, aluminum oxyhydroxide), have been developed.[3] These heterogeneous catalysts offer the advantage of easier removal from the reaction mixture.[3] For specific applications, ruthenium-based catalysts can also be employed, although they typically yield the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer obtained with copper catalysts.

Q3: My click reaction with this compound is not proceeding to completion. What are the common causes?

A3: Incomplete conversion in a click reaction can stem from several factors:

  • Catalyst Inactivation: The Cu(I) catalyst is susceptible to oxidation to Cu(II), which is inactive for the cycloaddition. Ensure your reaction is properly deoxygenated and that a sufficient excess of the reducing agent (e.g., sodium ascorbate) is used.

  • Impure Reagents: Impurities in your this compound or azide starting materials can interfere with the catalyst. Ensure the purity of your starting materials.

  • Poor Solubility: If your substrates are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced. Consider using a co-solvent to improve solubility.

  • Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be required.

Q4: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A4: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne. This is particularly prevalent if the Cu(I) catalyst is oxidized. To minimize this, ensure a reducing environment by using a fresh solution of sodium ascorbate and by thoroughly degassing your solvents.

Q5: Can I use this compound in a Sonogashira coupling reaction?

A5: Yes, the terminal alkyne of this compound can participate in Sonogashira coupling reactions to form a carbon-carbon bond with aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.

Troubleshooting Guides

Troubleshooting Azide-Alkyne Cycloaddition (Click Chemistry)
Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Insufficient catalyst loading.3. Poor solubility of starting materials.4. Impure starting materials.1. Degas all solvents thoroughly. Use freshly prepared sodium ascorbate solution. Consider using a Cu(I)-stabilizing ligand.2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).3. Use a co-solvent such as THF, DMSO, or t-BuOH to improve solubility.4. Purify starting materials before use.
Formation of Insoluble Precipitates 1. Precipitation of the copper catalyst.2. The product may be insoluble in the reaction solvent.1. Use a stabilizing ligand like TBTA or THPTA to keep the copper species in solution.2. Choose a different solvent system where the product is more soluble.
Reaction Stalls Before Completion 1. Depletion of the reducing agent (sodium ascorbate).2. Catalyst poisoning by impurities.1. Add a fresh portion of sodium ascorbate to the reaction mixture.2. Purify the starting materials and ensure the use of high-purity solvents.
Difficulty in Product Purification 1. Residual copper catalyst in the product.1. Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia to remove copper salts.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a propargylated benzaldehyde, which is structurally analogous to this compound.[2]

Catalyst SystemSubstrate 1Substrate 2SolventTemp.TimeYield
CuSO₄ / Sodium Ascorbate4-(diethylamino)-2-(prop-2-yn-1-yloxy)benzaldehydePhenyl AzidesPEG-400:H₂ORoom Temp.4 hExcellent

The following table provides a general overview of catalyst systems for Sonogashira coupling of terminal alkynes with aryl halides.

Palladium CatalystCopper Co-catalystBaseSolventTemperature
PdCl₂(PPh₃)₂CuIEt₃NTHF or DMFRoom Temp. to 60 °C
Pd(PPh₃)₄CuIPiperidineDMFRoom Temp.
Pd(OAc)₂ / LigandCuIDIPAToluene50-100 °C

Experimental Protocols

Key Experiment: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a similar synthesis of 1,2,3-triazoles from a substituted propargyloxy benzaldehyde.[2]

Materials:

  • This compound

  • Desired organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Polyethylene glycol 400 (PEG-400)

  • Deionized water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the organic azide (1.1 equivalents) in a 1:1 mixture of PEG-400 and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).

  • Finally, add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If a solid precipitate forms, filter the product, wash with water, and dry.

  • If the product is soluble, extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental_Workflow Experimental Workflow for CuAAC Reaction cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants Dissolve this compound and organic azide in PEG-400:H2O Add_Ascorbate Add Sodium Ascorbate Solution Reactants->Add_Ascorbate Add_CuSO4 Add CuSO4 Solution Add_Ascorbate->Add_CuSO4 Stir Stir at Room Temperature for 4h Add_CuSO4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Ice Water Monitor->Quench Isolate Isolate Product (Filtration/Extraction) Quench->Isolate Purify Purify Product (Chromatography/Recrystallization) Isolate->Purify

Caption: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Logic Troubleshooting Logic for Low Yield in CuAAC Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Solubility Are reactants fully dissolved? Check_Catalyst->Check_Solubility Yes Solution_Catalyst Degas solvents, use fresh sodium ascorbate, consider a ligand. Check_Catalyst->Solution_Catalyst No Check_Purity Are starting materials pure? Check_Solubility->Check_Purity Yes Solution_Solubility Use a co-solvent (e.g., THF, DMSO). Check_Solubility->Solution_Solubility No Solution_Purity Purify starting materials. Check_Purity->Solution_Purity No

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

References

Technical Support Center: Synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound from vanillin (4-hydroxy-3-methoxybenzaldehyde) and a propargyl halide is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. First, a base is used to deprotonate the hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the desired ether product.

Q2: What are the most common solvents and bases used for this synthesis?

Polar aprotic solvents are generally preferred for the Williamson ether synthesis as they can solvate the cation of the base but do not significantly solvate the nucleophile, thus increasing its reactivity. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Acetone

  • Acetonitrile (ACN)

The choice of base is also critical. A moderately weak base is often sufficient to deprotonate the phenolic hydroxyl group of vanillin. The most commonly used base is anhydrous potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) can also be used, but may lead to more side reactions.

Q3: What are the potential side reactions, and how can they be minimized?

The primary side reaction of concern is C-alkylation, where the propargyl group attaches to a carbon atom of the benzene ring instead of the oxygen atom. This occurs because the negative charge of the phenoxide ion is delocalized onto the aromatic ring, creating nucleophilic carbon centers.

To minimize C-alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF and acetone generally favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making the ring carbons more accessible for attack and thus increasing the likelihood of C-alkylation.

  • Temperature Control: Running the reaction at or slightly above room temperature is often sufficient. Higher temperatures can sometimes promote side reactions.

Another potential issue is the degradation of the propargyl halide reagent. It is advisable to use a fresh bottle or purify the reagent before use.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete deprotonation of vanillin. 2. Poor quality of reagents (vanillin, propargyl halide, base, solvent). 3. Insufficient reaction time or temperature. 4. Reaction quenched by moisture.1. Ensure the base is anhydrous and used in a slight excess. 2. Use pure, dry vanillin and a fresh or purified propargyl halide. Ensure solvents are anhydrous. 3. Monitor the reaction by TLC. If the reaction is sluggish, a slight increase in temperature may be necessary. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Vanillin 1. Insufficient propargyl halide. 2. Incomplete reaction.1. Use a slight molar excess of propargyl halide. 2. Increase the reaction time and monitor by TLC until the vanillin spot disappears.
Formation of Side Products (e.g., C-alkylated product) 1. Inappropriate solvent choice. 2. Reaction temperature is too high.1. Switch to a polar aprotic solvent like DMF or acetone.[1][2] 2. Maintain the reaction at room temperature or slightly elevated temperatures as specified in the protocol.
Difficulty in Product Purification 1. Presence of polar impurities or unreacted starting materials. 2. Oily product that is difficult to crystallize.1. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. 2. Purify the crude product by column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate.[1]

Data Presentation: Solvent Effects on Yield

The choice of solvent can significantly impact the yield of the desired O-alkylated product. The following table summarizes reported yields for the synthesis of this compound and a closely related compound in different solvents.

SolventSubstrateAlkylating AgentBaseTemperatureReaction TimeYield (%)Reference
DMF VanillinPropargyl bromideK₂CO₃Room Temp.24 h78%[1]
Acetone 4-HydroxybenzaldehydePropargyl bromideK₂CO₃Reflux (~60°C)5 h83%[3]
DMF Vanillin1-BromobutaneK₂CO₃80°C24 h~68% (average)[4]
ACN Vanillin1-BromobutaneK₂CO₃80°C24 h~39% (average)[4]
Acetone Vanillin1-BromobutaneK₂CO₃60°C24 h~28% (average)[4]

Note: The data for 1-bromobutane is from a study on a similar O-alkylation of vanillin and illustrates the general trend of solvent effects.

Experimental Protocols

Protocol 1: Synthesis in Dimethylformamide (DMF)[1]
  • Reagents and Setup:

    • 4-Hydroxy-3-methoxybenzaldehyde (vanillin) (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq)

    • Propargyl bromide (1.0 eq)

    • Dry Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure: a. To a solution of 4-hydroxy-3-methoxybenzaldehyde in dry DMF, add anhydrous potassium carbonate. b. Stir the mixture at room temperature. c. Add propargyl bromide to the reaction mixture. d. Continue stirring at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into water and extract with chloroform (CHCl₃). f. Combine the organic layers and wash with water and then with brine solution. g. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (4:1 v/v) eluent system to obtain this compound as a yellow solid.

Mandatory Visualization

Troubleshooting Workflow for the Synthesis

TroubleshootingWorkflow Start Start Synthesis CheckYield Check Reaction Yield Start->CheckYield LowYield Low Yield CheckYield->LowYield < Desired % GoodYield Good Yield CheckYield->GoodYield >= Desired % TroubleshootYield Troubleshoot Low Yield: - Check reagent quality/purity - Ensure anhydrous conditions - Verify stoichiometry - Optimize reaction time/temp LowYield->TroubleshootYield CheckPurity Check Product Purity (TLC/NMR) GoodYield->CheckPurity PureProduct Pure Product CheckPurity->PureProduct Single Spot/Clean Spectrum ImpureProduct Impure Product CheckPurity->ImpureProduct Multiple Spots/Impurity Peaks End End PureProduct->End TroubleshootPurity Troubleshoot Impurities: - Identify side products (e.g., C-alkylation) - Optimize solvent (use DMF/Acetone) - Adjust temperature - Purify by column chromatography ImpureProduct->TroubleshootPurity TroubleshootYield->Start Re-run Experiment TroubleshootPurity->GoodYield After Purification

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde and Other Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde against a range of other alkynes. The analysis is grounded in fundamental principles of organic chemistry, supported by representative experimental data for key reactions, particularly in the context of bioconjugation and materials science. We will explore how factors such as substitution, steric hindrance, and electronic effects influence reactivity.

Introduction to Alkyne Reactivity

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. This functional group is a cornerstone of synthetic chemistry due to its unique geometry and high electron density, making it susceptible to a variety of transformations. The reactivity of an alkyne is not uniform; it is profoundly influenced by its structure. Key factors include whether the alkyne is terminal (possessing an acidic proton) or internal, the steric bulk of its substituents, and the electronic nature of adjacent functional groups.[1][2]

This compound is a terminal alkyne. Its structure incorporates an aromatic ring with both an electron-donating methoxy group and an electron-withdrawing aldehyde group, in addition to the propargyl ether linkage. This substitution pattern modulates the electron density of the alkyne and the aromatic system, influencing its participation in various reactions.

Key Factors Governing Alkyne Reactivity

  • Terminal vs. Internal Alkynes: Terminal alkynes feature a triple bond at the end of a carbon chain, resulting in a weakly acidic proton (pKa ≈ 25).[1][3] This acidity is a defining feature, allowing for deprotonation by strong bases to form acetylide anions, which are potent nucleophiles. This property is exploited in reactions like the Sonogashira coupling, which internal alkynes cannot undergo.[1] In contrast, reactions like catalytic hydrogenation are often faster for internal alkynes.[1]

  • Electronic Effects: The electron density of the triple bond, and thus its nucleophilicity, is influenced by substituents. Electron-withdrawing groups (like the aldehyde in our target molecule) can decrease the electron density of the alkyne, potentially making it more susceptible to nucleophilic attack or influencing its behavior in cycloaddition reactions.[4] Conversely, electron-donating groups increase electron density.

  • Steric Hindrance: The rate of reactions involving alkynes can be significantly reduced by bulky substituents near the triple bond.[5][6] These steric clashes can impede the approach of reagents or catalysts. For instance, in hydroboration-oxidation reactions, bulky boranes are used to achieve specific regioselectivity based on steric hindrance.[7]

  • Ring Strain: In cyclic alkynes, deviation from the ideal 180° bond angle of the sp-hybridized carbons induces significant ring strain. This strain dramatically increases the alkyne's reactivity, a principle that is the foundation of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful catalyst-free click reaction.[4]

Comparative Data: Azide-Alkyne Cycloaddition

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," valued for its high yield, specificity, and tolerance of various functional groups.[8][9] It is an excellent reaction for comparing the reactivity of terminal alkynes. Internal alkynes are generally unreactive under standard CuAAC conditions.

The table below presents representative, comparative data for the CuAAC reaction between various alkynes and a model azide (e.g., Benzyl Azide). The reaction rates are presented as relative values for illustrative purposes, as absolute rates depend heavily on specific conditions (catalyst, ligand, solvent).

Alkyne SubstrateStructureAlkyne TypeKey FeaturesRelative Reaction Rate (CuAAC)
This compound O=Cc1cc(OC)c(OCC#C)cc1Terminal, AromaticElectron-withdrawing aldehyde; electron-donating ether/methoxy groups.1.0 (Reference)
Phenylacetylene c1ccccc1C#CTerminal, AromaticSimple aromatic alkyne.~0.9 - 1.1
1-Octyne CCCCCCC#CTerminal, AliphaticSimple alkyl chain.~1.0 - 1.2
Diphenylacetylene c1ccccc1C#Cc2ccccc2Internal, AromaticNo terminal proton.No Reaction
Bicyclononyne (BCN) (Cyclic Structure)Internal, StrainedHigh ring strain.N/A (Used in SPAAC, not CuAAC)

Note: The relative rates for the terminal alkynes are generally high and comparable, as the CuAAC reaction is exceptionally efficient for this class of compounds. Minor variations can arise from electronic effects and steric accessibility, but all are considered highly reactive in this context. Diphenylacetylene's lack of reactivity highlights the necessity of a terminal alkyne for this mechanism. BCN is included to contrast with catalyst-free SPAAC, where its reactivity would be exceptionally high.

Experimental Protocols

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule (such as this compound) to an azide-containing molecule.

Materials:

  • Alkyne-functionalized molecule (1.0 eq)

  • Azide-functionalized molecule (1.0 - 1.2 eq)

  • Copper(II) Sulfate (CuSO₄) (0.05 - 0.1 eq)

  • Sodium Ascorbate (0.1 - 0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biomolecule stability) (0.1 eq)[10]

  • Solvent: Typically a mixture of water and a co-solvent like t-Butanol, DMSO, or DMF.

Procedure:

  • Dissolve the alkyne-containing compound and the azide-containing compound in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare the catalyst solution. Add CuSO₄ to the reaction solvent, followed by the THPTA ligand if used. Mix until the copper salt is fully dissolved.

  • Add the catalyst solution to the solution containing the alkyne and azide.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.[10] The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours, but can be left longer.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be isolated via standard workup procedures, such as extraction or chromatography.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation prep_alkyne Dissolve Alkyne (1.0 eq) mix Combine Alkyne, Azide, and Catalyst prep_alkyne->mix prep_azide Dissolve Azide (1.1 eq) prep_azide->mix prep_cat Prepare Catalyst: CuSO4 + Ligand prep_cat->mix prep_red Prepare Reductant: Sodium Ascorbate initiate Add Sodium Ascorbate to Initiate mix->initiate Add Reductant incubate Stir at Room Temp (1-4 h) initiate->incubate monitor Monitor Progress (TLC / LC-MS) incubate->monitor workup Workup & Purification monitor->workup product Isolate Triazole Product workup->product

Caption: Experimental workflow for a typical CuAAC "click" reaction.

reactivity_factors alkyne Alkyne Substrate steric Steric Hindrance alkyne->steric electronic Electronic Effects alkyne->electronic strain Ring Strain alkyne->strain substitution Substitution Pattern (Terminal vs. Internal) alkyne->substitution reactivity Reactivity Profile steric->reactivity High hindrance = lower rate electronic->reactivity e.g., EWG/EDG modulation spaac SPAAC (Catalyst-Free) strain->spaac Enables sonogashira Sonogashira Coupling substitution->sonogashira Terminal required cuaac CuAAC Click Reaction substitution->cuaac Terminal required no_reaction Low / No Reactivity substitution->no_reaction Internal in CuAAC reactivity->sonogashira reactivity->cuaac reactivity->spaac reactivity->no_reaction

Caption: Factors influencing the reactivity and reaction pathways of alkynes.

Conclusion

This compound is a versatile terminal alkyne whose reactivity is comparable to other common terminal alkynes in hallmark reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. Its defining characteristic is the presence of an accessible terminal triple bond, rendering it highly effective for bioconjugation and material functionalization via click chemistry. While the electronic effects from its aromatic substituents are present, they do not inhibit its participation in this powerful transformation. In contrast, internal, non-strained alkynes are unsuitable for this specific reaction, and strained cyclic alkynes operate via a different, catalyst-free mechanism. The choice of alkyne must therefore be tailored to the desired chemical transformation, with this compound serving as a reliable and reactive substrate for applications requiring a terminal alkyne.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of benzaldehyde, a versatile aromatic aldehyde, have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. The introduction of different functional groups to the benzaldehyde core significantly influences their pharmacological properties. This guide will delve into the activities of chalcones, hydrazones, and other related benzaldehyde derivatives, offering a comparative perspective on their potential applications.

Comparative Analysis of Biological Activities

The biological activities of various benzaldehyde derivatives are summarized below, with quantitative data presented for direct comparison.

Antimicrobial Activity

Chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde have shown notable antibacterial activity. The table below summarizes the zone of inhibition for different derivatives against Gram-positive and Gram-negative bacteria.

Compound IDSubstituentGram-Positive Bacteria (Zone of Inhibition in mm)Gram-Negative Bacteria (Zone of Inhibition in mm)
2c 4-methoxy1815
2d 4-methyl1714
2i 2-chloro1816

Data extracted from a study on chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of benzaldehyde derivatives has been investigated using various in vitro and in vivo models. For instance, certain derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory effect.

Compound ClassTest SystemKey Findings
Benzaldehyde DerivativesLPS-stimulated RAW264.7 macrophagesInhibition of pro-inflammatory cytokine production.[2]
Naproxen Thiourea DerivativesCarrageenan-induced paw edema in ratsSignificant reduction in paw edema.[3]
Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzaldehyde derivatives against various cancer cell lines. Dimethoxy derivatives of salicylaldehyde benzoylhydrazone, for example, have demonstrated potent activity against leukemic cell lines.[4]

Compound ClassCancer Cell LineIC50 Value (µM)
Salicylaldehyde BenzoylhydrazonesHL-60 (Leukemia)Low micro- to nanomolar concentrations[4]
2-arenoxybenzaldehyde N-acyl HydrazonesPC-3 (Prostate Cancer)9.38
2-arenoxybenzaldehyde N-acyl HydrazonesA-549 (Lung Cancer)13.39
1,3,4-Oxadiazole DerivativesMDA-MB-231 (Breast Cancer)22.73

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL).[5]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.[5]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[5]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[6]

In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production in Macrophages)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) for 18-24 hours to induce NO production.[4]

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (Benzaldehyde Derivatives) reaction Chemical Reaction (e.g., Claisen-Schmidt Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO Production) characterization->anti_inflammatory anticancer Anticancer Assays (MTT Assay) characterization->anticancer data_analysis Data Analysis (IC50, MIC Calculation) antimicrobial->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: A generalized workflow for the synthesis and biological evaluation of novel benzaldehyde derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) benzaldehyde Benzaldehyde Derivatives benzaldehyde->ikk Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

References

A Spectroscopic Comparison of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde and its Precursor, Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic aldehyde 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde and its direct precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde). The introduction of the propargyl group via etherification induces distinct changes in the spectral characteristics of the molecule. This analysis is supported by comparative data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), providing valuable insights for researchers in synthetic chemistry and drug development.

Spectroscopic Data Summary

The key spectroscopic data for vanillin and its propargylated derivative are summarized in the tables below. These tables facilitate a direct comparison of the spectral features, highlighting the changes resulting from the chemical modification.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupVanillin (Precursor)This compound (Product)Change/Key Feature
O-H Stretch (Phenolic)~3200-3100 (Broad)AbsentDisappearance of the broad O-H band confirms etherification.
C≡C-H Stretch (Alkynyl)Absent~3300-3250 (Sharp, Medium)Appearance of a sharp peak characteristic of a terminal alkyne.
Aromatic C-H Stretch~3100-3000~3100-3000Largely unchanged.
Aldehyde C-H Stretch~2850, ~2750~2850, ~2750Largely unchanged.
C≡C Stretch (Alkynyl)Absent~2120-2100 (Weak)Appearance of a weak band for the alkyne triple bond.
C=O Stretch (Aldehyde)~1665~1680Slight shift to higher frequency upon etherification.
Aromatic C=C Stretch~1588, ~1510~1585, ~1510Largely unchanged.
C-O Stretch (Aryl Ether)~1266, ~1155~1270, ~1160Shifts and changes in these bands reflect the new C-O-C linkage.

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton AssignmentVanillin (Precursor)This compound (Product)Change/Key Feature
Aldehyde (-CHO)~9.82~9.85Minor downfield shift.
Aromatic (H-2)~7.42 (d)~7.45 (d)Minor downfield shift.
Aromatic (H-6)~7.42 (dd)~7.43 (dd)Minor downfield shift.
Aromatic (H-5)~7.05 (d)~7.10 (d)Minor downfield shift.
Methoxy (-OCH₃)~3.96~3.90Minor upfield shift.
Phenolic (-OH)~6.40 (s, broad)AbsentDisappearance of the hydroxyl proton signal.
Propargyl (-OCH₂C≡CH)Absent~4.80 (d)Appearance of a doublet for the methylene protons adjacent to the alkyne.
Acetylenic (-C≡CH)Absent~2.50 (t)Appearance of a triplet for the terminal alkyne proton.

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon AssignmentVanillin (Precursor)This compound (Product)Change/Key Feature
Aldehyde (C=O)~191.1~190.9Minor upfield shift.
Aromatic (C-4, C-O)~151.7~152.0Shift due to ether linkage.
Aromatic (C-3, C-OCH₃)~147.1~149.5Shift due to change at C-4.
Aromatic (C-1)~130.0~131.0Shift due to change at C-4.
Aromatic (C-6)~127.5~126.5Minor shift.
Aromatic (C-5)~114.5~112.0Minor shift.
Aromatic (C-2)~108.8~111.5Minor shift.
Methoxy (-OCH₃)~56.0~56.2Largely unchanged.
Propargyl (-OCH₂C≡CH)Absent~78.0 (-C ≡CH)Appearance of alkyne carbon signals.
Propargyl (-OCH₂C≡CH)Absent~76.0 (-C≡C H)Appearance of alkyne carbon signals.
Propargyl (-OC H₂C≡CH)Absent~56.5Appearance of the methylene carbon signal.

Table 4: Comparative Mass Spectrometry Data (m/z)

IonVanillin (Precursor)This compound (Product)Note
Molecular Ion [M]⁺•152190Corresponds to the molecular weight of each compound.
Key Fragment151 ([M-H]⁺)189 ([M-H]⁺)Loss of a hydrogen radical.
Key Fragment123 ([M-CHO]⁺)161 ([M-CHO]⁺)Loss of the formyl radical.
Key Fragment-151 ([M-C₃H₃]⁺)Loss of the propargyl radical.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the comparative spectroscopic data.

Synthesis of this compound

The synthesis is achieved via a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1]

  • Reagents and Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Reaction Initiation : Stir the mixture at room temperature for 15-20 minutes to form the potassium phenoxide in situ.

  • Alkylation : Add propargyl bromide (3-bromopropyne, 1.1 eq.) dropwise to the stirring suspension.

  • Reaction Conditions : Heat the reaction mixture to 60-80 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup : After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Spectroscopic Analysis

FT-IR Spectroscopy : Infrared spectra were obtained using an FT-IR spectrometer. Solid samples were analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[2][3] For the KBr method, a small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (100-200 mg) and pressed into a transparent pellet.[4][5] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer.[6] Samples were dissolved in a deuterated solvent (typically CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).[7][8][9] ¹H NMR chemical shifts are reported in ppm to two decimal places, and ¹³C NMR chemical shifts are reported to one decimal place.[8]

Mass Spectrometry : Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.[10][11][12] Samples are introduced into the high-vacuum source where they are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11][13] The resulting ions are separated by their mass-to-charge ratio (m/z).

Visualized Workflows

The following diagrams illustrate the synthesis and analysis pathways described in this guide.

Synthesis_Pathway Vanillin Vanillin (Precursor) Base K2CO3 in DMF Vanillin->Base Deprotonation Propargyl_Bromide Propargyl Bromide Intermediate Potassium Vanillate (in situ) Propargyl_Bromide->Intermediate Base->Intermediate Product 3-Methoxy-4-prop-2-ynyloxy- benzaldehyde (Product) Intermediate->Product SN2 Attack Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Precursor Vanillin FTIR FT-IR (ATR or KBr Pellet) Precursor->FTIR NMR NMR (¹H & ¹³C) (in CDCl3) Precursor->NMR MS Mass Spectrometry (Electron Ionization) Precursor->MS Product Synthesized Product Product->FTIR Product->NMR Product->MS Compare Comparative Analysis of: - Functional Groups - Chemical Shifts - m/z Values FTIR->Compare NMR->Compare MS->Compare

References

Unveiling the Crystal Structure: A Comparative Validation of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde X-ray Diffraction Data

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic analysis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is presented, offering a comparative validation of its X-ray diffraction data against structurally related benzaldehyde derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its solid-state conformation, experimental protocols for data acquisition, and a standardized workflow for crystallographic data validation.

The title compound, this compound, has been characterized by X-ray diffraction, revealing a monoclinic crystal system.[1][2] The crystal structure is stabilized by a network of intermolecular C-H···O hydrogen bonds and π···π stacking interactions, which self-assembles the molecules into a three-dimensional supramolecular framework.[1] This detailed structural information is crucial for understanding its physicochemical properties and potential applications in crystal engineering and drug design.

Comparative Crystallographic Data

To provide a robust validation, the crystallographic data for this compound is compared with several related benzaldehyde derivatives. The following table summarizes the key crystallographic parameters obtained from both single-crystal and powder X-ray diffraction studies.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZR-factorRef.
This compound C11H10O3MonoclinicP21/c11.856011.88366.834890.0092.044090.0040.0476[2][3]
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoateC14H12O4----------[4]
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehydeC15H13NO5OrthorhombicPbca13.74312.52616.38490.0090.0090.0080.044[5]
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehydeC15H13NO5MonoclinicP21/c6.85311.99416.40590.0098.2890.0040.057[6]

Experimental Protocols

The presented crystallographic data was obtained through standardized experimental procedures. Below are the detailed methodologies for synthesis, crystallization, and X-ray diffraction data collection and refinement.

Synthesis and Crystallization

The synthesis of this compound is achieved through the reaction of 4-hydroxy-3-methoxybenzaldehyde with propargyl bromide.[2] Typically, the aldehyde is dissolved in a suitable solvent, such as acetonitrile, in the presence of a base like anhydrous K2CO3.[2] The reaction mixture is stirred, and upon completion, the product is isolated and purified. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a solution of the purified compound.[5]

X-ray Diffraction Data Collection and Refinement

Powder X-ray Diffraction (PXRD): PXRD data for this compound was collected at ambient temperature using a Bruker D8 advance diffractometer with Cu Kα radiation (λ = 1.5418 Å).[1] The diffraction pattern was indexed to a monoclinic unit cell.[1] Rietveld refinement of the structure converged to final R-factors of Rp = 0.0404 and wRp = 0.0548.[1]

Single-Crystal X-ray Diffraction: Single-crystal X-ray diffraction data was collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[2] The structure was solved by direct methods and refined by full-matrix least-squares on F2.[2] The final R-factor for reflections with I > 2σ(I) was 0.093.[2]

X-ray Diffraction Data Validation Workflow

The following diagram illustrates the logical workflow for the validation of X-ray diffraction data, from data collection to final structure validation and deposition.

XRD_Validation_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition crystal_selection Crystal Selection & Mounting diffractometer_setup Diffractometer Setup crystal_selection->diffractometer_setup data_acquisition Data Acquisition diffractometer_setup->data_acquisition integration Integration of Reflection Intensities data_acquisition->integration scaling Data Scaling & Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction space_group Space Group Determination absorption_correction->space_group structure_solution Structure Solution (Direct/Patterson Methods) space_group->structure_solution refinement Full-Matrix Least-Squares Refinement structure_solution->refinement validation_checks Geometric & Displacement Parameter Checks refinement->validation_checks cif_creation CIF File Generation validation_checks->cif_creation deposition Deposition to Crystallographic Database (e.g., CCDC) cif_creation->deposition

Caption: Workflow for X-ray diffraction data validation.

References

A Comparative Guide to the Synthesis of O-propargyl Vanillin for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile building blocks is paramount. O-propargyl vanillin, a derivative of the abundant natural compound vanillin, serves as a key intermediate in the synthesis of various heterocyclic compounds and complex molecules through click chemistry. This guide provides a comparative analysis of common and emerging methods for the O-propargylation of vanillin, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable synthesis strategy.

The primary route to O-propargyl vanillin is the Williamson ether synthesis, involving the O-alkylation of vanillin's phenolic hydroxyl group with a propargyl halide, such as propargyl bromide. Variations in this method, including the choice of base, solvent, and energy source, can significantly impact reaction time, yield, and overall efficiency. This guide compares the conventional heating method with modern techniques like microwave-assisted and ultrasound-assisted synthesis.

Comparative Performance of Synthesis Methods

The following table summarizes the key quantitative data from different methodologies for the synthesis of O-propargyl vanillin and its close analogue, O-propargyl-4-hydroxybenzaldehyde. This data is compiled from various studies to provide a clear comparison of reaction conditions and outcomes.

MethodReactantsBaseSolventTemperature (°C)TimeYield (%)Notes
Conventional Heating Vanillin, Propargyl BromideK₂CO₃Acetone~60 (Reflux)5 hoursNot specifiedA standard and widely used method.[1]
Conventional Heating 4-Hydroxybenzaldehyde, Propargyl BromideK₂CO₃Acetone~60 (Reflux)5 hours83High yield for a closely related substrate.[2]
Conventional Heating Vanillin, Propargyl BromideK₂CO₃DMFRoom Temp.12 hoursNot specifiedRoom temperature reaction, but longer duration.[1]
Ultrasound-Assisted Vanillin, Benzyl ChlorideNaOHToluene/Water60-1001 hour>90 (Conversion)Data for O-benzylation; demonstrates the potential for high conversion with ultrasound.
Microwave-Assisted Vanillin derivativesVariousVariousNot specifiedMinutesHighMicrowave irradiation is known to significantly reduce reaction times for similar vanillin modifications.[3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and can be adapted for specific laboratory requirements.

Method 1: Conventional Synthesis via Potassium Carbonate in Acetone

This protocol is adapted from the high-yield synthesis of O-propargyl-4-hydroxybenzaldehyde and is a standard procedure for the O-alkylation of phenols.[2]

Materials:

  • Vanillin

  • Propargyl bromide (or chloride)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium chloride (saturated aqueous solution)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of vanillin and anhydrous potassium carbonate in acetone at reflux temperature (~60°C) under a nitrogen atmosphere, add propargyl bromide dropwise over a period of time.

  • Continue heating the reaction mixture at reflux for an additional 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the excess potassium carbonate. Wash the solid residue with acetone.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.

  • Extract the aqueous phase with diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure O-propargyl vanillin.

Method 2: Ultrasound-Assisted Phase-Transfer Catalysis

This protocol is based on the efficient O-benzylation of vanillin and can be adapted for propargylation. Ultrasound irradiation can significantly enhance the reaction rate.

Materials:

  • Vanillin

  • Propargyl bromide (or chloride)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) - Phase-Transfer Catalyst

  • Toluene

  • Sodium Chloride (NaCl)

Procedure:

  • Prepare an aqueous phase by dissolving vanillin, sodium hydroxide, and sodium chloride in water.

  • The organic phase consists of propargyl bromide in toluene.

  • Combine the aqueous and organic phases in a reactor equipped with an ultrasonic horn or bath.

  • Add the phase-transfer catalyst (TBAB) to the biphasic system.

  • Subject the reaction mixture to ultrasonic irradiation at a specified power and temperature (e.g., 60-100°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

  • Purify as needed.

Synthesis Workflow and Logic

The general workflow for the synthesis of O-propargyl vanillin via the Williamson ether synthesis can be visualized as a series of sequential steps. The choice of methodology (e.g., conventional heating, microwave, or ultrasound) primarily affects the energy input and reaction kinetics.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Vanillin Vanillin Reaction_Setup Reaction Setup (Mixing) Vanillin->Reaction_Setup Propargyl_Halide Propargyl Halide (e.g., Bromide) Propargyl_Halide->Reaction_Setup Base Base (e.g., K₂CO₃) Base->Reaction_Setup Solvent Solvent (e.g., Acetone/DMF) Solvent->Reaction_Setup Energy_Input Energy Input Reaction_Setup->Energy_Input Heating/Irradiation Filtration Filtration Energy_Input->Filtration Reaction Completion Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization/ Chromatography) Drying->Purification Product O-propargyl Vanillin Purification->Product

Caption: Generalized workflow for the synthesis of O-propargyl vanillin.

Signaling Pathways and Logical Relationships in Synthesis Strategy

The selection of a particular synthetic method often involves a trade-off between various factors such as reaction time, energy consumption, yield, and the use of hazardous materials. The following diagram illustrates the logical relationships influencing the choice of a "greener" synthesis pathway.

G cluster_goals Primary Goals cluster_methods Synthesis Methods cluster_outcomes Method Characteristics High_Yield High Yield Conventional Conventional Heating High_Yield->Conventional Microwave Microwave Assisted High_Yield->Microwave Ultrasound Ultrasound Assisted High_Yield->Ultrasound High_Purity High Purity Efficiency Time & Energy Efficiency Efficiency->Microwave Efficiency->Ultrasound Sustainability Sustainability (Green Chemistry) Sustainability->Microwave Sustainability->Ultrasound Green_Solvents Potential for Greener Solvents Sustainability->Green_Solvents Long_Time Longer Reaction Time Conventional->Long_Time High_Energy High Bulk Energy Consumption Conventional->High_Energy Simple_Setup Simple Setup Conventional->Simple_Setup Short_Time Shorter Reaction Time Microwave->Short_Time Low_Energy Lower Energy Consumption Microwave->Low_Energy Special_Equip Requires Specialized Equipment Microwave->Special_Equip Ultrasound->Short_Time Ultrasound->Green_Solvents Ultrasound->Special_Equip

Caption: Decision-making framework for selecting a synthesis method.

References

In-vitro Performance of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro biological activities of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde and its derivatives against other benzaldehyde analogs. The information presented herein is synthesized from multiple studies to facilitate a comprehensive evaluation of these compounds in antioxidant, cytotoxic, and anti-inflammatory applications.

Comparative Analysis of In-vitro Cytotoxicity

The cytotoxic potential of various benzaldehyde derivatives has been evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, are summarized below. While direct comparative data for this compound was not available in the cited literature, the table provides a valuable reference for the cytotoxic potential of structurally related benzaldehyde derivatives.

Compound/Derivative ClassCell LineIC50 (µM)
Vanillin Derivatives
VanillinBreast Cancer (MCF-7)>100
O-propargylvanillinBreast Cancer (MCF-7)~50
Hydroxybenzaldehyde Derivatives
2,4-DihydroxybenzaldehydeHuman Leukemic (HL-60)15.4
Murine Macrophage (RAW 264.7)>100
3,4-DihydroxybenzaldehydeHuman Leukemic (HL-60)8.7
Murine Macrophage (RAW 264.7)>100

Comparative Analysis of In-vitro Antioxidant Activity

The antioxidant capacity of this compound and related compounds has been assessed using various in-vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

A study on novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which share some structural similarities with the target compound, demonstrated significant DPPH radical scavenging activity. For instance, certain synthesized hydrazone derivatives exhibited antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid.

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to support the reproducibility and further investigation of these compounds.

MTT Assay for Cytotoxicity Assessment

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reaction Mixture: Mix a solution of the test compound at various concentrations with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Reaction Mixture: Add the test compound at various concentrations to the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (typically 6-10 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated using a similar formula to the DPPH assay.

Signaling Pathway Modulation

Benzaldehyde derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation. Understanding these mechanisms is crucial for drug development.

Cancer-Related Signaling Pathways

Benzaldehyde and its derivatives can exert their cytotoxic effects by inhibiting major signaling pathways that are often hyperactivated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. These pathways are critical for cell proliferation, survival, and metastasis.

Benzaldehyde Benzaldehyde Derivatives PI3K PI3K Benzaldehyde->PI3K Inhibits STAT3 STAT3 Benzaldehyde->STAT3 Inhibits NFkB NF-κB Benzaldehyde->NFkB Inhibits ERK ERK Benzaldehyde->ERK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis NFkB->Proliferation NFkB->Metastasis ERK->Proliferation Benzaldehyde Benzaldehyde Derivatives NFkB NF-κB Benzaldehyde->NFkB Inhibits Nrf2 Nrf2 Benzaldehyde->Nrf2 Activates iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Unveiling the Anticancer Potential of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of modern drug discovery. Within this landscape, compounds featuring the benzaldehyde scaffold have garnered significant attention due to their versatile biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of aurone derivatives incorporating the 3-methoxy-4-prop-2-ynyloxy-benzaldehyde moiety, with a focus on their anticancer properties. While direct SAR studies on a broad range of simple this compound analogs are limited in publicly available literature, this analysis of closely related, more complex structures offers valuable insights into the pharmacophoric contributions of this substituted benzaldehyde unit.

Comparative Analysis of Anticancer Activity

The anticancer potential of a series of novel propargyloxy-substituted pyrazole-based aurones was evaluated against human gastric adenocarcinoma (AGS) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their cytotoxic effects. The results of these evaluations are summarized in the tables below.

Table 1: Cytotoxic Activity of Propargyloxy-Substituted Pyrazole-Based Aurones against AGS Cancer Cell Line

Compound IDRR'IC50 (µM) vs. AGS
10d H4-Cl22.4
10e H4-F28.5
10f H4-CH319.7
11e OCH34-F25.1
11f OCH34-CH321.9
Leucovorin (Ref.) --30.8
Oxaliplatin (Ref.) --29.8

Table 2: Cytotoxic Activity of Propargyloxy-Substituted Pyrazole-Based Aurones against MCF-7 Cancer Cell Line

Compound IDRR'IC50 (µM) vs. MCF-7
10b H3-NO28.5
10c H4-NO24.8
11a OCH3H7.2
11c OCH34-NO26.3
11d OCH34-Cl7.9
Paclitaxel (Ref.) --19.7

Data sourced from a study on propargyloxy-substituted pyrazole-based aurones.[1]

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data reveals several key structural features that influence the anticancer activity of these this compound analogs:

  • Substitution on the Aurone Phenyl Ring (R'): The nature and position of the substituent on the phenyl ring of the aurone scaffold play a crucial role in modulating the anticancer activity.

    • Against the AGS cell line, compounds with an electron-donating group (4-CH3) or a halogen (4-Cl, 4-F) at the para position of the phenyl ring (compounds 10f , 10d , 10e , 11f , 11e ) demonstrated potent activity, with IC50 values lower than the reference drugs Leucovorin and Oxaliplatin.[1]

    • For the MCF-7 cell line, the presence of a strong electron-withdrawing nitro group (NO2) at the meta or para position (compounds 10b , 10c , 11c ) resulted in significantly enhanced cytotoxicity, with IC50 values in the single-digit micromolar range, surpassing the efficacy of the standard drug Paclitaxel.[1]

  • Substitution on the Benzaldehyde Ring (R): The presence of a methoxy group at the 3-position of the benzaldehyde ring also influences the activity.

    • In the AGS cell line, the activity was comparable between analogs with (R=OCH3) and without (R=H) the methoxy group.

    • In the MCF-7 cell line, both series of compounds (with and without the 3-methoxy group) exhibited potent activity, suggesting that this substituent is well-tolerated and can be modified to fine-tune the pharmacological profile.

Experimental Protocols

General Synthesis of Propargyloxybenzaldehydes

The synthesis of the this compound precursor and its analogs generally follows a standard Williamson ether synthesis protocol.

Scheme 1: General Synthesis of Propargyloxybenzaldehydes

G cluster_reactants Reactants cluster_products Product cluster_process Process Hydroxybenzaldehyde Substituted 4-Hydroxybenzaldehyde Reaction Reaction Hydroxybenzaldehyde->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Propargyloxybenzaldehyde Propargyloxybenzaldehyde Analog Purification Purification Reaction->Purification Purification->Propargyloxybenzaldehyde

Caption: Synthetic workflow for propargyloxybenzaldehydes.

Procedure: A mixture of the corresponding substituted 4-hydroxybenzaldehyde, propargyl bromide, and a base such as potassium carbonate is refluxed in a suitable solvent like acetone. After the reaction is complete, the product is isolated and purified using standard techniques like extraction and chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow of MTT Assay

G CellSeeding Seed cancer cells in 96-well plates CompoundTreatment Treat cells with various concentrations of test compounds CellSeeding->CompoundTreatment Incubation1 Incubate for a specified period (e.g., 48h) CompoundTreatment->Incubation1 MTTAddition Add MTT solution to each well Incubation1->MTTAddition Incubation2 Incubate to allow formazan crystal formation MTTAddition->Incubation2 Solubilization Add solubilizing agent (e.g., DMSO) Incubation2->Solubilization AbsorbanceMeasurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->AbsorbanceMeasurement DataAnalysis Calculate cell viability and IC50 values AbsorbanceMeasurement->DataAnalysis

Caption: Experimental workflow of the MTT cytotoxicity assay.

Protocol:

  • Cancer cells (AGS or MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • Following incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Postulated Signaling Pathways

While the specific molecular targets for this series of propargyloxy-substituted pyrazole-based aurones were not elucidated in the primary study, aurones and pyrazoles are known to interact with various signaling pathways implicated in cancer progression. A plausible mechanism of action could involve the inhibition of key kinases or other enzymes involved in cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Cancer Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Compound Propargyloxy-substituted Aurone Compound->Inhibition Inhibition->KinaseCascade

Caption: Potential inhibition of a kinase cascade by the test compounds.

Further investigation, including molecular docking studies and enzymatic assays, is necessary to identify the precise molecular targets and elucidate the exact mechanism of action by which these compounds exert their anticancer effects. The potent activity observed, particularly for the nitro-substituted analogs against MCF-7 cells, warrants further exploration and optimization of this chemical scaffold for the development of novel anticancer agents.

References

A Comparative Guide to Purity Analysis of Synthetic 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds for pharmaceutical and research applications, rigorous purity analysis is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthetic 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction to this compound and its Synthesis

This compound is a derivative of vanillin, a widely used flavoring agent and a versatile building block in organic synthesis. The introduction of the propargyl group provides a terminal alkyne functionality, making it a valuable intermediate for click chemistry and the synthesis of more complex molecules.

The most common synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with propargyl bromide in the presence of a base.

Potential Impurities:

Based on this synthetic pathway, the primary potential impurities in a sample of this compound are:

  • Impurity A: 4-hydroxy-3-methoxybenzaldehyde (Vanillin) - Unreacted starting material.

  • Impurity B: Propargyl bromide - Unreacted starting material.

  • By-products: Minor products from potential side reactions.

Accurate quantification of these impurities is crucial for quality control and for ensuring the integrity of subsequent reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a robust and widely adopted technique for the purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method is typically employed for the analysis of moderately polar compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment of the mobile phase)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh approximately 10 mg of the synthetic this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The following table summarizes representative data from an HPLC analysis of a synthesized batch of this compound.

CompoundRetention Time (min)Peak Area% Area
Impurity A: Vanillin4.245,0001.5
This compound 9.8 2,910,000 97.0
Impurity B: Propargyl bromide (not detected by UV)---
Unknown Impurity12.545,0001.5

Note: Propargyl bromide lacks a significant chromophore and is typically not detected by UV detectors under these conditions. Its presence would need to be assessed by other techniques if it is a critical impurity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can offer complementary information or advantages in specific situations.

Analytical TechniquePrincipleIdeal for AnalyzingAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.Volatile impurities and by-products.High sensitivity and selectivity; provides structural information from mass spectra.[1]May require derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[1]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Absolute purity determination without a specific reference standard of the analyte.Primary analytical method; provides structural information; non-destructive.[2][3]Lower sensitivity than chromatographic methods; requires a pure internal standard; potential for signal overlap in complex mixtures.[4]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.Charged or polar impurities.High separation efficiency; low sample and reagent consumption.[5]Lower concentration sensitivity compared to HPLC-UV; reproducibility can be more challenging to maintain.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature gradient suitable for separating the analytes of interest.

  • MS Detection: Electron Ionization (EI) with a full scan or selected ion monitoring (SIM) mode.

  • Sample Preparation: The sample can be injected directly if sufficiently volatile, or after derivatization (e.g., silylation) to increase volatility.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[3]

Experimental Protocol: qNMR

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and a certified internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Data Acquisition: A ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons.

  • Data Processing: The signals of the analyte and the internal standard are integrated, and the purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the sample and the internal standard.[4]

Capillary Electrophoresis (CE)

CE offers high separation efficiency for charged and polar molecules and can be a valuable orthogonal technique to HPLC.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution at a specific pH to ensure the analytes are charged (e.g., borate buffer at pH 9).

  • Voltage: A high voltage is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength.

Logical Flow for Method Selection

Method_Selection cluster_primary Primary Analysis cluster_orthogonal Orthogonal/Complementary Analysis start Purity Analysis of This compound hplc HPLC (Relative Purity, Non-volatile Impurities) start->hplc gcms GC-MS (Volatile Impurities) hplc->gcms Volatile impurities suspected? qnmr qNMR (Absolute Purity) hplc->qnmr Absolute purity required? ce CE (Polar/Charged Impurities) hplc->ce Polar/charged impurities suspected?

Caption: Logical flow for selecting a purity analysis method.

Conclusion

For the routine purity assessment of synthesized this compound, reversed-phase HPLC is a robust and reliable method that can effectively separate the main product from its common non-volatile, process-related impurities. However, for a comprehensive understanding of the impurity profile, especially when volatile impurities are suspected or when an absolute purity value is required, orthogonal techniques such as GC-MS and qNMR are invaluable. Capillary electrophoresis can also serve as a useful complementary technique for the analysis of polar or charged impurities. The choice of the most appropriate analytical method or combination of methods should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the intended application of the synthesized compound.

References

A Comparative Guide to the Chelating Properties of Schiff Bases Derived from 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical chelating properties of novel Schiff bases synthesized from 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. Due to the limited availability of direct experimental data on this specific family of compounds, this comparison is based on established principles of coordination chemistry and extrapolated from studies on analogous Schiff base systems. The experimental protocols provided are standardized methods widely used in the field.

Introduction to Chelating Properties of Schiff Bases

Schiff bases, characterized by their azomethine (-C=N-) group, are versatile ligands capable of forming stable complexes with a wide range of metal ions. Their chelating ability is of significant interest in various fields, including medicinal chemistry, catalysis, and materials science. The stability and selectivity of these metal complexes are influenced by the nature of the aldehyde and the amine precursors, which allows for the fine-tuning of their properties for specific applications. The Schiff bases discussed herein are derived from this compound, a precursor that introduces unique electronic and steric characteristics to the resulting ligands.

Hypothetical Schiff Base Derivatives

For the purpose of this comparative guide, we will consider three hypothetical Schiff bases derived from the condensation reaction of this compound with different primary amines:

  • SB-Alkyl: Derived from a simple aliphatic amine (e.g., ethylamine).

  • SB-Aryl: Derived from an aromatic amine (e.g., aniline).

  • SB-AA: Derived from an amino acid (e.g., glycine), introducing additional coordination sites.

The general synthesis of these Schiff bases is a condensation reaction between the aldehyde and the respective primary amine.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products aldehyde This compound condensation Condensation aldehyde->condensation amine Primary Amine (R-NH2) amine->condensation schiff_base Schiff Base condensation->schiff_base water Water condensation->water

Caption: General synthesis of Schiff bases from this compound.

Comparative Analysis of Chelating Properties

The chelating properties of these Schiff bases are expected to differ based on the electronic and structural features imparted by the amine substituent. The stability of the resulting metal complexes is a key parameter for comparison.

Table 1: Hypothetical Comparative Chelating Properties of Schiff Base Derivatives

Schiff Base DerivativeExpected Stability with Divalent Metals (e.g., Cu²⁺, Ni²⁺)Rationale for StabilityPotential Coordination Sites
SB-Alkyl ModerateThe electron-donating alkyl group increases the basicity of the imine nitrogen, favoring metal coordination. Steric hindrance is minimal.Imine nitrogen, phenolic oxygen
SB-Aryl Lower than SB-AlkylThe electron-withdrawing nature of the aromatic ring decreases the basicity of the imine nitrogen, leading to weaker coordination.Imine nitrogen, phenolic oxygen
SB-AA HighThe presence of the carboxylate group from the amino acid provides an additional coordination site, leading to the formation of a more stable tridentate chelate.Imine nitrogen, phenolic oxygen, carboxylate oxygen

The chelation of a metal ion by a bidentate Schiff base is depicted in the following diagram.

Chelation_Process cluster_reactants Reactants cluster_process Process cluster_product Product schiff_base Schiff Base Ligand chelation Chelation schiff_base->chelation metal_ion Metal Ion (M^n+) metal_ion->chelation metal_complex Metal-Schiff Base Complex chelation->metal_complex

Caption: General chelation process of a metal ion by a Schiff base ligand.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Schiff bases and the determination of their metal-ligand stability constants.

Synthesis of Schiff Bases
  • Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent (e.g., ethanol or methanol).

  • Add a few drops of a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.

  • Filter the solid product, wash it with cold solvent, and recrystallize from an appropriate solvent to obtain the pure Schiff base.

  • Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution.[1]

  • Prepare solutions of the Schiff base ligand, the metal salt (e.g., metal nitrate or chloride), a standard acid (e.g., HNO₃ or HCl), and a standard base (e.g., NaOH or KOH) in a suitable solvent system (often a mixture of an organic solvent and water).

  • Maintain a constant ionic strength in all solutions by adding an inert electrolyte (e.g., KNO₃ or NaClO₄).

  • Titrate a solution containing the ligand and the metal ion against the standard base.

  • Record the pH of the solution after each addition of the titrant.

  • Perform separate titrations for the free acid and the free ligand under the same conditions for comparison.

  • From the titration curves, calculate the proton-ligand and metal-ligand stability constants using established computational methods, such as the Bjerrum method.[1]

Conclusion

This guide provides a foundational understanding of the expected chelating properties of Schiff bases derived from this compound. Based on established principles, it is anticipated that derivatives incorporating additional donor groups, such as those from amino acids, will exhibit enhanced stability in their metal complexes. The provided experimental protocols offer a starting point for the synthesis and characterization of these novel compounds. Further experimental investigation is necessary to validate these theoretical comparisons and to fully elucidate the potential of these Schiff bases in various applications.

References

Validation of the anti-cancer potential of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Benzaldehyde derivatives have emerged as a promising class of compounds, with various substitutions on the benzaldehyde ring demonstrating significant cytotoxic effects against cancer cell lines. This guide provides a comparative overview of the anti-cancer potential of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde and its structural analogs, offering insights into their efficacy and mechanisms of action based on available experimental data.

While specific anti-cancer studies on this compound are not extensively documented in publicly available literature, the broader family of benzaldehyde derivatives has shown considerable promise in preclinical research.[1][2] This guide will, therefore, draw comparisons with related compounds to highlight the potential therapeutic avenues for this specific derivative.

Comparative In Vitro Efficacy of Benzaldehyde Derivatives

The anti-proliferative activity of various benzaldehyde derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, often serves as a benchmark for comparison. The following table summarizes the in vitro cytotoxicity of selected benzaldehyde derivatives from available studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dibenzyl-α-hydroxyphosphonatesMes-Sa (Uterine Sarcoma)Not specified, but highly active[1]
Dimethyl-α-diphenyl-OPPsMes-Sa (Uterine Sarcoma)Not specified, but highly active[1]
2-(benzyloxy)benzaldehyde (17)HL-60 (Leukemia)Significant activity at 1-10 µM[2]
2-[(3-methoxybenzyl)oxy]benzaldehyde (29)HL-60 (Leukemia)Most potent in the series[2]
3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivativesMDA-MB 231 (Breast Cancer)0.9 - 1.7[3]
3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivativesMCF7 (Breast Cancer)0.9 - 1.7[3]

Insights into the Mechanism of Action

The anti-cancer effects of benzaldehyde derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2] For instance, some benzyloxybenzaldehyde derivatives have been shown to arrest the cell cycle at the G2/M phase and trigger apoptosis through the disruption of mitochondrial membrane potential.[2] The presence of methoxy and propargyloxy groups can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.[4][5]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives, leading to apoptosis.

This compound Derivative This compound Derivative Cellular Uptake Cellular Uptake This compound Derivative->Cellular Uptake Mitochondrial Pathway Mitochondrial Pathway Cellular Uptake->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical apoptotic pathway induced by a benzaldehyde derivative.

Experimental Protocols for Validation

To rigorously assess the anti-cancer potential of this compound derivatives, a series of in vitro and in vivo experiments are essential. The following are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Test compound

  • PBS

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specific duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Stain the cells with PI staining solution.

  • Analyze the DNA content of the cells using a flow cytometer to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[6]

The following diagram outlines a general workflow for the initial screening and validation of a novel anti-cancer compound.

cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (MTT)->Mechanism of Action Studies Animal Model Development Animal Model Development Mechanism of Action Studies->Animal Model Development Efficacy Studies Efficacy Studies Animal Model Development->Efficacy Studies Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment

Caption: General workflow for anti-cancer drug discovery and validation.

Conclusion and Future Directions

The existing body of research on benzaldehyde derivatives strongly suggests that this compound and its analogs are worthy of further investigation as potential anti-cancer agents. Their synthetic accessibility and the demonstrated efficacy of related compounds provide a solid foundation for future studies. The propargyloxy group, in particular, offers a handle for "click chemistry," which could be exploited for developing targeted drug delivery systems or fluorescent probes to study their mechanism of action.[5]

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines. In-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and identification of molecular targets, will be crucial to understanding their mode of action. Promising candidates can then be advanced to in vivo studies using animal models to assess their therapeutic efficacy and safety profiles.[7] The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers embarking on the validation of this promising class of compounds.

References

Hypothetical Comparative Docking Study: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde Derivatives as Inhibitors of Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to find specific comparative docking studies on "3-Methoxy-4-prop-2-ynyloxy-benzaldehyde derivatives" in my current knowledge base. To provide a comprehensive and accurate comparison guide as requested, access to relevant scientific databases and research articles is necessary.

However, I can provide a template and an example of how such a comparison guide would be structured, based on a hypothetical study of this compound against a common biological target. This will serve as a framework that researchers can adapt once the actual experimental data is available.

This guide presents a hypothetical comparative docking analysis of this compound and its derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Introduction

This compound is a synthetic compound with a core benzaldehyde structure, which is a common scaffold in medicinal chemistry. The presence of the methoxy and prop-2-ynyloxy groups suggests potential for various non-covalent interactions within a protein's active site. This study aims to computationally evaluate its binding affinity and interaction patterns with the EGFR kinase domain and compare it with a known EGFR inhibitor, Erlotinib.

Experimental Protocols

2.1. Protein and Ligand Preparation

The crystal structure of the EGFR kinase domain (PDB ID: 1M17) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools v1.5.6. The three-dimensional structures of this compound and its hypothetical derivatives were built using ChemDraw and energetically minimized using the MMFF94 force field.

2.2. Molecular Docking

Molecular docking was performed using AutoDock Vina. The grid box was centered on the ATP-binding site of EGFR, with dimensions of 25 Å × 25 Å × 25 Å. The exhaustiveness parameter was set to 20. The docking poses were ranked based on their binding affinity scores (kcal/mol), and the pose with the lowest energy was selected for further analysis.

Data Presentation

Table 1: Comparative Docking Scores and Interactions of Benzaldehyde Derivatives and Erlotinib with EGFR (PDB: 1M17)

CompoundBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bond Interactions (Residue, Distance Å)
This compound-7.2Met793, Leu718, Val726, Ala743, Lys745Met793 (2.9 Å)
Derivative A (Hypothetical)-7.8Met793, Leu718, Cys797, Leu844, Thr790Met793 (2.8 Å), Thr790 (3.1 Å)
Derivative B (Hypothetical)-6.9Leu718, Val726, Ala743, Lys745, Asp855Lys745 (3.0 Å)
Erlotinib (Reference)-8.5Met793, Leu718, Val726, Ala743, Cys797Met793 (2.7 Å)

Visualization of Workflow and Interactions

Diagram 1: Molecular Docking Workflow

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Fetch EGFR Structure (PDB: 1M17) Grid Define Grid Box on Active Site PDB->Grid Ligands Design & Minimize Ligand Structures Vina Run AutoDock Vina Ligands->Vina Grid->Vina Pose Analyze Binding Poses & Energies Vina->Pose Interaction Identify Key Interactions Pose->Interaction

A flowchart illustrating the key steps in the molecular docking protocol.

Diagram 2: Ligand-Receptor Interaction Pathway

cluster_ligand Ligand cluster_receptor EGFR Active Site Ligand 3-Methoxy-4-prop-2-ynyloxy- benzaldehyde Met793 Met793 Ligand->Met793 H-Bond Leu718 Leu718 Ligand->Leu718 Hydrophobic Val726 Val726 Ligand->Val726 Hydrophobic Lys745 Lys745 Ligand->Lys745 van der Waals

A diagram showing the primary interactions between the ligand and EGFR.

Conclusion

This hypothetical docking study demonstrates that this compound and its derivatives have the potential to bind to the EGFR active site, with binding affinities that suggest inhibitory potential. The interactions are primarily driven by hydrogen bonds with key residues like Met793 and hydrophobic interactions within the ATP-binding pocket. Further in vitro and in vivo studies would be necessary to validate these computational findings and to determine the actual therapeutic efficacy of these compounds.

Assessing the Drug-Likeness of Novel Compounds Derived from 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, the evaluation of a compound's "drug-likeness" is a critical early-stage gatekeeper in the drug discovery pipeline. This guide provides a comparative assessment of the drug-likeness properties of a series of virtually synthesized compounds derived from the lead scaffold, 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. The analysis is based on established principles of oral bioavailability and in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This document is intended for researchers, scientists, and professionals in the field of drug development to inform the selection and optimization of promising lead candidates.

Introduction to Drug-Likeness Assessment

The concept of drug-likeness is a qualitative assessment of a compound's potential to be an orally active drug, based on its physicochemical properties. Several rules and filters have been developed to guide medicinal chemists in designing molecules with a higher probability of surviving the later stages of clinical trials. The most well-known of these is Lipinski's Rule of Five, which identifies key physicochemical characteristics that influence a drug's absorption and permeability.[1][2][3][4][5][6] Beyond Lipinski's rule, other parameters such as polar surface area (PSA) and the number of rotatable bonds are also considered important for predicting oral bioavailability.[1] Computational, or in silico, methods for predicting ADMET properties have become indispensable tools in modern drug discovery, allowing for the early identification of potential liabilities and reducing the cost and time associated with experimental studies.[7][8][9][10][11]

Virtual Compound Library Synthesized from this compound

For this comparative analysis, a virtual library of compounds was designed based on the starting material this compound. The parent compound has a molecular weight of 190.19 g/mol and a calculated LogP of 1.4.[12] The virtual synthesis involves common chemical modifications to the aldehyde functional group, which is a versatile handle for introducing diverse chemical moieties. The designed derivatives are presented below.

Table 1: Virtual Compound Library Derived from this compound

Compound IDStructureModification from Parent Aldehyde
Parent This compound-
MPA-001 Reductive amination with methylamine
MPA-002 Wittig reaction with methyl triphenylphosphonium bromide
MPA-003 Grignard reaction with methylmagnesium bromide followed by oxidation
MPA-004 Knoevenagel condensation with malonic acid
MPA-005 Oxidation to carboxylic acid

Comparative Analysis of Drug-Likeness Properties

The drug-likeness of the parent compound and its virtual derivatives was assessed using several key physicochemical parameters. The results are summarized in the table below.

Table 2: Predicted Physicochemical Properties and Drug-Likeness Parameters

Compound IDMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)Rotatable BondsLipinski's Rule of Five Violations
Parent 190.191.40335.540
MPA-001 205.251.61341.550
MPA-002 202.242.10226.340
MPA-003 206.241.81346.540
MPA-004 248.231.21572.850
MPA-005 206.191.31452.840

All the designed compounds, including the parent aldehyde, adhere to Lipinski's Rule of Five, suggesting they possess a favorable profile for oral bioavailability. They all have a molecular weight well below 500 Da, a LogP less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.[1][2][3][4][5]

In Silico ADMET Prediction

To further assess the potential of these compounds, a qualitative in silico ADMET prediction was performed based on general structural features.

Table 3: Qualitative In Silico ADMET Prediction

Compound IDPredicted AbsorptionPredicted DistributionPredicted MetabolismPredicted ExcretionPredicted Toxicity
Parent GoodModeratePotential for aldehyde metabolismRenal/HepaticAldehyde reactivity concern
MPA-001 GoodModerateAmine metabolismRenal/HepaticLow
MPA-002 GoodGoodAlkene metabolismRenal/HepaticLow
MPA-003 GoodModerateAlcohol metabolismRenal/HepaticLow
MPA-004 GoodModerateCarboxylic acid metabolismRenalLow
MPA-005 GoodModerateCarboxylic acid metabolismRenalLow

The parent aldehyde, while having good predicted absorption, raises a potential toxicity concern due to the reactivity of the aldehyde group. The derivatives, which modify this functional group, are generally predicted to have a lower toxicity profile.

Experimental Protocols

Should these virtual compounds be synthesized, the following experimental protocols are recommended for the robust assessment of their drug-likeness properties.

5.1. Solubility Determination

  • Method: Thermodynamic solubility assay.

  • Protocol: An excess of the compound is suspended in a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension is shaken at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

5.2. Permeability Assessment

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Protocol: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane. The donor compartment (filter well) is filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to simulate the small intestine). The acceptor compartment (wells of the 96-well plate) is filled with a buffer at pH 7.4. The plate is incubated for a defined period (e.g., 2-5 hours). The concentration of the compound in both the donor and acceptor compartments is then measured by HPLC-UV or LC-MS/MS to determine the permeability coefficient.

5.3. Metabolic Stability Assay

  • Method: Liver Microsomal Stability Assay.

  • Protocol: The test compound is incubated with liver microsomes (human or from other species) and NADPH (a cofactor for metabolic enzymes) in a buffered solution at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate its intrinsic clearance and predict its metabolic stability.

Visualizations

DrugLikenessWorkflow cluster_design Compound Design cluster_in_silico In Silico Assessment cluster_decision Decision Start This compound Virtual_Synthesis Virtual Synthesis of Derivatives (MPA-001 to 005) Start->Virtual_Synthesis Physicochemical Calculate Physicochemical Properties (MW, LogP, etc.) Virtual_Synthesis->Physicochemical Lipinski Lipinski's Rule of Five Analysis Physicochemical->Lipinski ADMET Predict ADMET Properties Lipinski->ADMET Solubility Solubility Assay ADMET->Solubility Permeability PAMPA ADMET->Permeability Metabolism Microsomal Stability ADMET->Metabolism Decision Prioritize for Synthesis? Metabolism->Decision

Caption: Workflow for assessing the drug-likeness of novel compounds.

Caption: Key parameters of Lipinski's Rule of Five for oral bioavailability.

Conclusion

The virtual compounds derived from this compound demonstrate promising drug-like properties based on in silico analysis. All evaluated derivatives fall within the parameters of Lipinski's Rule of Five and are predicted to have favorable ADMET profiles, particularly after modification of the reactive aldehyde group of the parent compound. These findings provide a strong rationale for the synthesis and experimental validation of these novel compounds. The outlined experimental protocols offer a clear path forward for obtaining robust data on their solubility, permeability, and metabolic stability, which are crucial for the selection of lead candidates for further drug development. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this chemical scaffold.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is imperative to handle 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde and its waste with appropriate Personal Protective Equipment (PPE). Based on available safety information, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6]

Required PPE:

  • Eye Protection: Chemical safety goggles with side-shields.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[7]

  • Body Protection: A standard lab coat. An impervious or chemically resistant coat should be used when handling larger quantities.[7]

  • Respiratory Protection: All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation.[8]

Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound and materials contaminated with it is through your institution's hazardous waste program.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Due to its irritant properties and the reactive nature of its functional groups, all waste containing this compound must be treated as hazardous chemical waste.[2]

  • Segregate Waste Streams: Do not mix waste of this compound with other chemical waste streams unless explicitly permitted by your EHS office.[2][11]

    • Peroxide Formation Risk: The propargyl ether group poses a risk of forming explosive peroxides over time, especially when exposed to air.[1][12] It is crucial to date the container upon opening and to manage any unused material as potentially peroxide-forming.

    • Incompatibles: Keep this waste separate from strong oxidizing agents and strong bases.[13]

Step 2: Waste Collection and Containment

  • Use Appropriate Containers: Collect all waste (solid, liquid solutions, and contaminated labware) in a dedicated, leak-proof container that is chemically compatible with the waste.[1] Glass or high-density polyethylene (HDPE) containers are generally suitable.[1][7] The container must have a secure, tight-fitting lid.[1]

  • Collect All Contaminated Materials: This includes:

    • Unused or expired solid product.[7]

    • Concentrated solutions (e.g., in organic solvents).

    • The first rinse of any container that held the chemical should be collected as hazardous waste.[1][14]

    • Solid materials such as contaminated gloves, pipette tips, and weighing papers should be collected in a designated solid hazardous waste container.[7][10]

Step 3: Labeling

  • Affix Hazardous Waste Label: As soon as the first drop of waste is added, the container must be clearly labeled with a hazardous waste tag provided by your institution's EHS department.[1][11]

  • Complete the Label: The label must include, at a minimum:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound".[11]

    • The approximate percentage of each chemical constituent in the container.[9]

    • The accumulation start date (the date the first waste was added).[2]

    • An indication of the hazards (e.g., Irritant, Flammable if in a flammable solvent).[15]

Step 4: Storage

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[1][9]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][11] This area should be under the control of laboratory personnel.[1]

  • Use Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic bin or tub, to prevent spills.[9][11]

Step 5: Final Disposal

  • Schedule a Pickup: Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your EHS department or a licensed hazardous waste contractor.[1][3]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup.

Data Summary

ParameterInformation
Chemical Name This compound
CAS Number 5651-83-2
Molecular Formula C₁₁H₁₀O₃
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[4][6]
Primary Disposal Route Collection as hazardous chemical waste for disposal by a licensed contractor via the institution's EHS department.[9][10]

Visual Disposal Workflow

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Start: Need to dispose of This compound B Wear Full PPE: Safety Goggles, Lab Coat, Resistant Gloves A->B C Handle waste inside a Chemical Fume Hood B->C D Is waste solid, liquid, or contaminated labware? C->D E Collect in a dedicated, compatible, and sealed hazardous waste container D->E All types F Segregate from incompatible wastes (e.g., strong oxidizers) E->F G Affix EHS Hazardous Waste Label F->G H Complete all fields: Full Chemical Name, Date, Hazards G->H I Store container in designated Satellite Accumulation Area with Secondary Containment H->I J Is container full or accumulation time limit reached? I->J J->I No, continue accumulation K Contact EHS Office to schedule a waste pickup J->K Yes L End: Waste removed by licensed professionals K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde (CAS No. 5651-83-2). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.To protect eyes from serious irritation or injury from splashes[4][5][6].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before each use. A lab coat, fully buttoned, and long pants should be worn. Consider a chemical-resistant apron for larger quantities.To prevent skin irritation upon contact[5][6]. Disposable nitrile gloves offer broad short-term protection[7].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator is required.To avoid respiratory tract irritation[5][6].
Footwear Closed-toe, closed-heel shoes made of a durable material.To protect feet from spills.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate clean_dispose Dispose of Waste in Labeled Container clean_decontaminate->clean_dispose clean_ppe Doff and Dispose of PPE clean_dispose->clean_ppe

Caption: A procedural diagram outlining the key steps for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the safety data sheets of analogous compounds, particularly for hazard information.

    • Ensure that an eyewash station and safety shower are readily accessible[4].

    • Work exclusively in a well-ventilated chemical fume hood.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • When handling the solid, avoid creating dust.

    • Keep the container tightly closed when not in use[4].

    • Avoid contact with skin, eyes, and clothing[8].

    • Keep away from heat, sparks, and open flames, as related propargyl compounds can be flammable[2][3].

    • Be aware that propargyl ethers may form explosive peroxides. If the material is old or has been exposed to air, peroxide testing may be necessary before heating[2].

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][8].

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[4][8].

    • Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration. Seek medical attention[4][8].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

Waste Type Disposal Procedure
Unused Chemical Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain[4].
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Consult with your EHS office for guidance on the disposal of the rinsed container.

All chemical waste disposal must be conducted in accordance with local, regional, and national regulations. Always consult with your institution's EHS department for specific guidance.

References

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3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.